1-Cyclopentylethanone-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
116.19 g/mol |
IUPAC Name |
1-(3,3,4,4-tetradeuteriocyclopentyl)ethanone |
InChI |
InChI=1S/C7H12O/c1-6(8)7-4-2-3-5-7/h7H,2-5H2,1H3/i2D2,3D2 |
InChI Key |
LKENTYLPIUIMFG-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C1(CC(CC1([2H])[2H])C(=O)C)[2H] |
Canonical SMILES |
CC(=O)C1CCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Cyclopentylethanone-d4: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentylethanone-d4 is a deuterated analog of 1-cyclopentylethanone, a versatile ketone with applications in organic synthesis. The incorporation of deuterium (d4) on the cyclopentyl ring provides a valuable tool for various stages of drug discovery and development, primarily in the assessment of metabolic stability and as an internal standard for pharmacokinetic studies. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound for researchers in the pharmaceutical sciences.
Core Chemical Properties
This compound possesses a stable isotopic label that minimally alters its physicochemical properties compared to its non-deuterated counterpart, while providing a distinct mass spectrometric signature. This makes it an ideal tracer in complex biological matrices.
| Property | Value | Reference |
| Molecular Formula | C₇H₈D₄O | [1] |
| Molecular Weight | 116.2 g/mol | [1] |
| Appearance | Neat | |
| Unlabelled CAS Number | 6004-60-0 | [1] |
| Synonyms | Cyclopentyl Methyl Ketone-d4, 1-Acetylcyclopentane-d4, Acetylcyclopentane-d4 | [1] |
Experimental Protocols
General Synthesis of α-Deuterated Ketones
Materials:
-
1-Cyclopentylethanone
-
Deuterium oxide (D₂O)
-
Anhydrous potassium carbonate (K₂CO₃) or a suitable acid catalyst
-
Anhydrous diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1-cyclopentylethanone and a 10-fold molar excess of deuterium oxide.
-
Add a catalytic amount of anhydrous potassium carbonate (approximately 0.1 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the α-proton signals, or by GC-MS to monitor the incorporation of deuterium.
-
Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Extract the product with anhydrous diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by distillation or column chromatography if necessary.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This compound can be used as an internal standard in metabolic stability assays of a structurally similar drug candidate. The following is a general protocol.[2][3][4][5]
Materials:
-
Test compound (drug candidate)
-
This compound (as internal standard)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and the internal standard (this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing a fixed concentration of the internal standard (this compound).
-
Centrifuge the plates to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent test compound relative to the constant signal of the internal standard.
Applications in Drug Development
The primary application of this compound in drug development is its use as an internal standard in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS).[6] Its structural similarity to potential drug candidates with a cyclopentylethanone moiety allows it to mimic the extraction and ionization behavior of the analyte, thus correcting for variations in sample processing and instrument response.
Furthermore, deuterated compounds are instrumental in studying the metabolic stability of new chemical entities. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect where deuterated compounds are often metabolized more slowly at the site of deuteration. By comparing the metabolic rate of a deuterated versus a non-deuterated drug candidate, researchers can identify the primary sites of metabolic attack and design molecules with improved pharmacokinetic profiles.
Visualizations
Logical Workflow for Metabolic Stability Screening
The following diagram illustrates a typical workflow for assessing the metabolic stability of a new chemical entity (NCE) using a deuterated internal standard.
Caption: A generalized workflow for determining the in vitro metabolic stability of a new chemical entity.
Decision Tree for Utilizing Deuterated Analogs in DMPK Studies
This diagram outlines the decision-making process for employing a deuterated analog like this compound in drug metabolism and pharmacokinetics (DMPK) studies.
Caption: A decision tree illustrating the utility of deuterated analogs in DMPK studies.
Conclusion
This compound is a valuable chemical tool for researchers in the field of drug discovery and development. Its primary utility as a stable isotope-labeled internal standard ensures the accuracy and reliability of bioanalytical data. Furthermore, the principles of its use in understanding metabolic pathways through the kinetic isotope effect can guide the design of more robust and effective drug candidates. While specific biological activities or signaling pathway involvements are not directly attributed to this compound itself, its role as a critical reagent in the evaluation of pharmacologically active compounds is well-established.
References
- 1. This compound(Also see C988477) [lgcstandards.com]
- 2. beckman.com [beckman.com]
- 3. mercell.com [mercell.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. bioivt.com [bioivt.com]
- 6. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-Cyclopentylethanone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Cyclopentylethanone-d4, a deuterated isotopologue of 1-Cyclopentylethanone. This document details its molecular weight, the principles behind its determination, and relevant experimental methodologies. The inclusion of deuterium atoms serves as a powerful tool in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based quantification.
Core Data Presentation
The fundamental properties of 1-Cyclopentylethanone and its deuterated form are summarized below. The substitution of four hydrogen atoms with deuterium results in a predictable increase in molecular weight.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| 1-Cyclopentylethanone | C₇H₁₂O | 112.17[1][2][3] |
| This compound | C₇H₈D₄O | 116.20 |
Note: The molecular weight of the deuterated compound is calculated based on the atomic masses of the constituent elements.
Determination of Molecular Weight: A Logical Workflow
The process of determining the molecular weight of a deuterated compound like this compound follows a systematic approach, beginning with the non-deuterated parent molecule.
References
A Technical Guide to 1-Cyclopentylethanone-d4: Synthesis, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Cyclopentylethanone-d4, a deuterated isotopologue of 1-cyclopentylethanone. This document details its chemical and physical properties, outlines a probable synthetic route, and explores its primary application as an internal standard in mass spectrometry-based analyses. Experimental protocols for its synthesis and use are provided, alongside visualizations of key workflows to support researchers in drug development and other scientific fields.
Introduction
This compound is a stable isotope-labeled compound that serves as a valuable tool in analytical chemistry, particularly in quantitative mass spectrometry. The replacement of four hydrogen atoms with deuterium at the cyclopentyl ring offers a distinct mass shift, making it an ideal internal standard for its non-deuterated counterpart, 1-cyclopentylethanone. The parent compound, 1-cyclopentylethanone, also known as cyclopentyl methyl ketone, is utilized as a versatile intermediate in organic synthesis, including as a ligand in Suzuki coupling reactions and a building block for more complex molecules.[1][2][3] The deuterated form is crucial for enhancing the accuracy and precision of analytical methods in various research and development settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Chemical Formula | C₇H₈D₄O | [4] |
| Molecular Weight | 116.19 g/mol | [4] |
| Appearance | Neat/Liquid | [4] |
| InChI Key | LKENTYLPIUIMFG-RRVWJQJTSA-N | [4] |
| Synonyms | Cyclopentyl-d4 Methyl Ketone, 1-Acetylcyclopentane-d4 | [4] |
Synthesis of this compound
General Experimental Protocol: Acid-Catalyzed α-Deuteration
This protocol is a generalized procedure based on the principles of acid-catalyzed deuterium exchange at the α-position of ketones.[5]
Materials:
-
1-Cyclopentylethanone
-
Deuterium oxide (D₂O)
-
Deuterated acid catalyst (e.g., DCl in D₂O or D₂SO₄)
-
Anhydrous organic solvent (e.g., dioxane, THF)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopentylethanone in a minimal amount of anhydrous organic solvent.
-
Addition of Deuterium Source: Add an excess of deuterium oxide (D₂O) to the flask.
-
Catalyst Addition: Carefully add a catalytic amount of a deuterated acid (e.g., a few drops of DCl in D₂O).
-
Reaction: Heat the mixture to reflux and stir for a period of 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the α-proton signals.
-
Work-up: After cooling to room temperature, carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane or another suitable organic solvent (3x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the product can be purified by column chromatography on silica gel.
DOT Script for Synthesis Workflow:
Caption: A flowchart illustrating the general synthetic pathway for this compound via acid-catalyzed deuterium exchange.
Application as an Internal Standard in Mass Spectrometry
The primary and most critical application of this compound is its use as an internal standard (IS) in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[7][8][9]
The ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, but is mass-differentiated.[10][11] Deuterated standards are considered the "gold standard" for this purpose.[11] By adding a known amount of this compound to each sample and calibration standard, variations in sample preparation (e.g., extraction efficiency), injection volume, and ionization efficiency in the mass spectrometer can be corrected for, leading to more accurate and precise quantification of the non-deuterated analyte.[7][9][12]
General Experimental Protocol: Use as an Internal Standard
This protocol outlines the general steps for using this compound as an internal standard in a typical LC-MS workflow.
Materials:
-
Stock solution of this compound of a known concentration.
-
Samples containing the analyte (1-cyclopentylethanone).
-
Calibration standards of the analyte at various concentrations.
-
Appropriate solvents for sample and standard preparation.
Procedure:
-
Preparation of Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a robust signal in the mass spectrometer.
-
Sample and Standard Spiking: Add a precise and consistent volume of the internal standard working solution to all unknown samples, calibration standards, and quality control samples.
-
Sample Preparation: Perform the necessary sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) on the spiked samples and standards.[13]
-
LC-MS Analysis: Analyze the prepared samples and standards by LC-MS. The mass spectrometer should be set to monitor for the specific mass-to-charge ratios (m/z) of both the analyte (1-cyclopentylethanone) and the internal standard (this compound).
-
Data Analysis: For each injection, determine the peak area of the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Create a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards. Use the linear regression of this curve to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios.
DOT Script for Internal Standard Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. 1-CYCLOPENTYL-ETHANONE | 6004-60-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. texilajournal.com [texilajournal.com]
- 9. Internal standard - Wikipedia [en.wikipedia.org]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. clinicalpub.com [clinicalpub.com]
In-Depth Technical Guide: 1-Acetylcyclopentane-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Acetylcyclopentane-d4, a deuterated analog of acetylcyclopentane. This document details its chemical properties, applications in scientific research, and relevant biological pathways.
Chemical and Physical Properties
1-Acetylcyclopentane-d4, also known by its IUPAC name 1-(cyclopentyl-2,2,5,5-d4)ethan-1-one, is a stable isotope-labeled form of 1-acetylcyclopentane. The incorporation of four deuterium atoms at the 2 and 5 positions of the cyclopentane ring makes it a valuable tool in various research applications, particularly in mass spectrometry-based assays.
While a specific, unique CAS number for 1-Acetylcyclopentane-d4 is not consistently reported in major chemical databases, it is often referenced under the CAS number of its non-deuterated counterpart, 6004-60-0 . Researchers should verify the isotopic purity and specific product information with the supplier.
| Property | Value | Source |
| Chemical Formula | C₇H₈D₄O | [1][2] |
| Molecular Weight | 116.2 g/mol | [2] |
| IUPAC Name | 1-(cyclopentyl-2,2,5,5-d4)ethan-1-one | [2] |
| Synonyms | 1-Cyclopentylethanone-d4, Cyclopentyl Methyl Ketone-d4 | [1][2] |
| CAS Number | 6004-60-0 (for non-deuterated form) | [1][2] |
Applications in Research and Drug Development
1-Acetylcyclopentane-d4 serves as an internal standard in quantitative analytical methods and as a tracer in metabolic studies. Its primary documented applications are in the development of novel therapeutics.
Inhibitors of Rifampicin-Resistant Staphylococcus aureus
Isotopically labeled compounds like 1-Acetylcyclopentane-d4 are crucial for the pharmacokinetic and metabolic profiling of potential drug candidates. It has been used as a labeled analog in the development of small molecule inhibitors targeting rifampicin-resistant strains of Staphylococcus aureus.
Rifampicin resistance in S. aureus primarily arises from mutations in the β-subunit of RNA polymerase (RNAP), encoded by the rpoB gene.[3][4] These mutations alter the binding site of rifampicin, reducing its inhibitory effect on bacterial transcription.[3][4] The development of new inhibitors often involves extensive screening and characterization of compound libraries, where deuterated standards are essential for accurate quantification in complex biological matrices.
Synthesis of Leukotriene D4 (LTD4) Receptor Antagonists
1-Acetylcyclopentane-d4 is also utilized in the synthesis of non-quinoline leukotriene D4 (LTD4) receptor antagonists. Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and allergic reactions.[5][6] LTD4 exerts its effects by binding to cysteinyl leukotriene receptors (CysLT1R and CysLT2R), which are G-protein coupled receptors.[5][6]
The signaling cascade initiated by LTD4 binding to its receptor, primarily CysLT1R, involves the activation of G-proteins, leading to the mobilization of intracellular calcium and the influx of extracellular calcium.[5] This signaling pathway ultimately results in smooth muscle contraction, bronchoconstriction, and an inflammatory response.[5][6] The development of LTD4 receptor antagonists is a key strategy for treating inflammatory diseases.
Signaling and Resistance Pathways
The following diagrams illustrate the biological pathways relevant to the applications of 1-Acetylcyclopentane-d4.
Experimental Considerations
Due to the lack of publicly available, detailed experimental protocols for the synthesis of 1-Acetylcyclopentane-d4, researchers should consult specialized chemical synthesis literature or contact commercial suppliers of stable isotope-labeled compounds for custom synthesis inquiries. General methods for deuterium labeling often involve acid- or base-catalyzed exchange reactions in the presence of a deuterium source like D₂O, or the use of deuterated starting materials in a multi-step synthesis.
When using 1-Acetylcyclopentane-d4 as an internal standard, it is crucial to establish its chemical and isotopic purity. The stability of the deuterium labels under the experimental conditions (e.g., extraction, chromatography, and ionization) should also be verified to ensure accurate quantification.
References
- 1. The signal transduction system of the leukotriene D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The RpoB H481Y Rifampicin Resistance Mutation and an Active Stringent Response Reduce Virulence and Increase Resistance to Innate Immune Responses in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Leukotriene D4 Upregulates Oxidized Low-Density Lipoprotein Receptor 1 and CD36 to Enhance Oxidized LDL Uptake and Phagocytosis in Macrophages Through Cysteinyl Leukotriene Receptor 1 [frontiersin.org]
Synthesis of 1-Cyclopentylethanone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-Cyclopentylethanone-d4, a deuterated analog of cyclopentyl methyl ketone. The incorporation of deuterium isotopes into molecules is a critical strategy in drug discovery and development, primarily to investigate metabolic pathways and to enhance pharmacokinetic profiles by exploiting the kinetic isotope effect. This document provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols, and relevant data presented for clarity and reproducibility.
Synthetic Strategy Overview
The most straightforward and cost-effective method for the preparation of this compound involves the acid- or base-catalyzed hydrogen-deuterium (H/D) exchange of the enolizable α-protons of the parent compound, 1-Cyclopentylethanone, using a deuterium source such as deuterium oxide (D₂O). The α-hydrogens, located on the methyl group and the methine of the cyclopentyl ring adjacent to the carbonyl group, are acidic and can be readily exchanged for deuterium under appropriate conditions. This approach allows for high levels of deuterium incorporation in a single, efficient step.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reactant and Product Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1-Cyclopentylethanone | C₇H₁₂O | 112.17 | Starting Material |
| Deuterium Oxide | D₂O | 20.03 | Deuterium Source/Solvent |
| Sodium Deuteroxide (40 wt. % in D₂O) | NaOD | 41.01 | Catalyst |
| This compound | C₇H₈D₄O | 116.20 | Product |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Value |
| Reaction Temperature | 70 °C |
| Reaction Time | 24 hours |
| Expected Yield | > 90% |
| Isotopic Purity (Deuterium Incorporation) | > 98% |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via base-catalyzed H/D exchange.
Materials:
-
1-Cyclopentylethanone (1.0 eq)
-
Deuterium oxide (D₂O, 20 eq)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. %, 0.1 eq)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Cyclopentylethanone (e.g., 5.0 g, 44.6 mmol).
-
Addition of Reagents: Add deuterium oxide (e.g., 17.8 g, 890 mmol) followed by the catalytic amount of sodium deuteroxide solution in D₂O (e.g., 1.1 mL, ~4.5 mmol).
-
Reaction: The reaction mixture is stirred vigorously and heated to 70 °C using a heating mantle. The reaction is allowed to proceed for 24 hours to ensure maximum deuterium exchange.
-
Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether (or dichloromethane).
-
Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The resulting crude product, this compound, is typically of high purity. Further purification, if necessary, can be achieved by distillation. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the level of deuterium incorporation.
Synthetic Workflow
The logical flow of the synthesis is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
This technical guide provides a robust and reproducible method for the synthesis of this compound. The presented protocol is suitable for researchers in various scientific disciplines requiring access to this deuterated building block for their studies. The high-yield and high-isotopic purity of the final product make this a valuable synthetic procedure.
Technical Guide: Physical Properties of 1-Cyclopentylethanone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentylethanone-d4 is a deuterated analog of 1-cyclopentylethanone. Deuterium-labeled compounds are critical tools in pharmaceutical and metabolic research, often used as internal standards in quantitative mass spectrometry assays or to investigate kinetic isotope effects. This technical guide provides a summary of the known physical properties of this compound, alongside relevant data for its non-deuterated counterpart for comparative purposes. Additionally, a general experimental protocol for the synthesis of α-deuterated ketones is outlined, and a representative reaction scheme is visualized.
Core Physical Properties
The physical characteristics of this compound are essential for its application in experimental settings. The following table summarizes the key physical data available for both the deuterated and non-deuterated forms of the compound.
| Property | This compound | 1-Cyclopentylethanone (non-deuterated) |
| Molecular Formula | C₇H₈D₄O[1] | C₇H₁₂O |
| Molecular Weight | 116.19 g/mol [1] | 112.17 g/mol |
| Boiling Point | No data available | 151-156 °C[2] |
| Melting Point | No data available | 87-88 °C[3] |
| Density | No data available | 0.913 g/mL[2] |
| Refractive Index | No data available | 1.4435[2] |
| Appearance | Neat (liquid)[1] | Colorless liquid |
Experimental Protocols
General Protocol for α-Deuteration of Ketones
The synthesis of α-deuterated ketones, such as this compound, can be achieved through several methods. A common approach involves base- or acid-catalyzed hydrogen-deuterium exchange at the α-carbon position using a deuterium source like deuterium oxide (D₂O).
Materials:
-
1-Cyclopentylethanone
-
Deuterium oxide (D₂O)
-
Base catalyst (e.g., sodium deuteroxide, NaOD) or Acid catalyst (e.g., deuterated sulfuric acid, D₂SO₄)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Quenching agent (e.g., ammonium chloride, NH₄Cl)
-
Drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-cyclopentylethanone in an anhydrous solvent.
-
Addition of Deuterium Source and Catalyst: Add an excess of deuterium oxide to the solution. Introduce a catalytic amount of either a base or an acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to observe the incorporation of deuterium.
-
Workup: Upon completion, neutralize the reaction mixture. If a base catalyst was used, quench with a mild acid. If an acid catalyst was used, neutralize with a mild base.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude deuterated product.
-
Purification: The crude product may be purified by column chromatography or distillation to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the degree and position of deuteration.
Visualization of a Relevant Chemical Process
The following diagram illustrates the general base-catalyzed α-deuteration of a ketone, a fundamental process for the synthesis of compounds like this compound.
Caption: Base-catalyzed α-deuteration of 1-cyclopentylethanone.
References
Technical Guide: 1-Cyclopentylethanone-d4 Safety and Handling
Chemical and Physical Properties
Quantitative data for 1-Cyclopentylethanone-d4 is limited. The following tables summarize the available information for the deuterated compound and its non-deuterated analogue.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C7H8D4O[1] |
| Molecular Weight | 116.19 g/mol [1] |
| Appearance | Neat |
Table 2: Properties of 1-Cyclopentylethanone (CAS 6004-60-0)
| Property | Value |
| Molecular Formula | C7H12O[2][3] |
| Molecular Weight | 112.17 g/mol [3][4] |
| Boiling Point | 151-156 °C[5] |
| Density | 0.913 g/cm³[5] |
| Flash Point | 47 °C (117 °F)[4][6] |
| Water Solubility | Miscible[5][6] |
| Refractive Index | 1.4435[5] |
Hazard Identification and Toxicology
Specific quantitative toxicological data, such as LD50 or LC50 values, for this compound or its non-deuterated analogue were not found in the reviewed sources. However, hazard statements for the non-deuterated compound are available.
GHS Hazard Statements (for 1-Cyclopentylethanone):
Signal Word: Warning[7]
Due to the lack of specific toxicity data, this compound should be handled with care, assuming it may be harmful.
Experimental Protocols and Safe Handling
Detailed experimental protocols for specific applications of this compound are not available in safety data sheets. However, general guidelines for safe handling in a laboratory setting can be established based on the available information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Wear chemical-resistant gloves.
-
Skin and Body Protection: Wear suitable protective clothing.
Handling Procedures:
-
Handle in a well-ventilated place.[7]
-
Avoid contact with skin and eyes.[7]
-
Avoid formation of dust and aerosols.[7]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[7]
-
Store away from incompatible materials.
Emergency Procedures
The following diagrams illustrate the recommended workflows for emergency situations.
Caption: First Aid Measures for Exposure.
Caption: Accidental Release Response Workflow.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: Vapors may form explosive mixtures with air.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[7]
Conclusion
This technical guide summarizes the currently available safety information for this compound. The lack of a comprehensive SDS for the deuterated compound necessitates a cautious approach, relying on data from its non-deuterated analogue. Researchers and other professionals must adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment and handling within a well-ventilated area. In the event of exposure or accidental release, the outlined emergency procedures should be followed promptly.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 6004-60-0 CAS MSDS (1-CYCLOPENTYL-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Ethanone, 1-cyclopentyl- (CAS 6004-60-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. cyclopentyl methyl ketone, 6004-60-0 [thegoodscentscompany.com]
- 5. 1-CYCLOPENTYL-ETHANONE | 6004-60-0 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 6004-60-0 Cas No. | 1-Cyclopentylethanone | Apollo [store.apolloscientific.co.uk]
The Role of 1-Cyclopentylethanone-d4 in Advanced Drug Discovery and Analytical Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopentylethanone-d4 is a deuterated isotopologue of 1-cyclopentylethanone, a versatile ketone that serves as a valuable building block in organic synthesis. The incorporation of four deuterium atoms into the cyclopentyl ring introduces a stable isotopic label, rendering this compound a powerful tool in various stages of pharmaceutical research and development. Its applications primarily lie in the synthesis of complex molecular scaffolds for therapeutic agents and as an internal standard for highly sensitive bioanalytical assays. This guide provides a comprehensive overview of the known applications of this compound, with a focus on its role in the development of novel antibacterial agents and leukotriene D4 receptor antagonists.
Core Applications of this compound
The scientific literature points to two primary applications for this compound:
-
Synthesis of Small Molecule Inhibitors of Rifampicin-Resistant Staphylococcus aureus : As a deuterated analog, it is utilized in the preparation of potent inhibitors targeting drug-resistant strains of Staphylococcus aureus. The synthesis of such molecules is a critical area of research in the fight against antibiotic resistance.
-
Preparation of Non-Quinoline Leukotriene D4 (LTD4) Receptor Antagonists : It serves as a starting material in the synthesis of a class of compounds designed to block the action of leukotriene D4, a key mediator in the inflammatory cascade associated with conditions like asthma.[1]
Beyond direct synthesis, the deuteration of this compound makes it an ideal candidate for use as an internal standard in mass spectrometry-based quantitative analysis. The mass shift introduced by the deuterium atoms allows for clear differentiation from the non-labeled analyte, while maintaining nearly identical chemical and physical properties, which is crucial for accurate quantification in complex biological matrices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its non-deuterated counterpart is presented below.
| Property | This compound | 1-Cyclopentylethanone |
| Molecular Formula | C₇D₄H₈O | C₇H₁₂O |
| Molecular Weight | 116.19 g/mol | 112.17 g/mol |
| Appearance | Neat liquid | Colorless to almost colorless liquid |
| Boiling Point | Not specified | 151-156 °C |
| Flash Point | Not specified | 47 °C |
| Water Solubility | Not specified | Miscible |
| Storage Temperature | Not specified | 2-8 °C |
Experimental Protocols
While the specific, detailed experimental protocols for the use of this compound are proprietary to the research that has been conducted, this section provides illustrative methodologies for the key reactions in which this compound and its non-deuterated analog are involved.
General Protocol for Suzuki Coupling using 1-Cyclopentylethanone as a Ligand
The non-deuterated form, 1-cyclopentylethanone, can act as a ligand in Suzuki coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Reaction:
Aryl-X + R-B(OH)₂ --(Pd catalyst, Base, Ligand)--> Aryl-R
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Aryl halide or triflate (Aryl-X)
-
Boronic acid or ester (R-B(OH)₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
1-Cyclopentylethanone (as ligand)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the aryl halide (1.0 equiv), boronic acid (1.5 equiv), base (2.0 equiv), and palladium catalyst (0.05 equiv).
-
The flask is sealed with a septum and purged with an inert gas for 10-15 minutes.
-
Deoxygenated solvent and 1-cyclopentylethanone (as the ligand, typically in a specific molar ratio to the palladium catalyst) are added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Conceptual Workflow for Synthesis of a Bioactive Molecule using this compound
This hypothetical workflow illustrates the synthetic logic for incorporating this compound into a more complex molecule, such as a leukotriene D4 receptor antagonist.
Caption: Synthetic workflow for a deuterated LTD4 antagonist.
Signaling Pathways and Mechanisms of Action
Leukotriene D4 Signaling Pathway and the Role of Antagonists
Leukotriene D4 is a potent inflammatory mediator that exerts its effects by binding to the cysteinyl leukotriene receptor 1 (CysLT1). This interaction triggers a cascade of intracellular events leading to the physiological responses associated with asthma and allergic rhinitis, such as bronchoconstriction and inflammation. LTD4 receptor antagonists, synthesized using precursors like this compound, are designed to competitively block this binding, thereby inhibiting the downstream signaling.
Caption: LTD4 signaling and antagonist inhibition.
Use as an Internal Standard in Mass Spectrometry
The nearly identical physicochemical properties of this compound to its non-deuterated analog, with the exception of its mass, make it an excellent internal standard for quantitative mass spectrometry.
Caption: Workflow for bioanalysis using a deuterated internal standard.
Conclusion
This compound is a specialized chemical entity with significant, albeit niche, applications in the pharmaceutical industry. Its primary value lies in its utility as a deuterated building block for the synthesis of targeted therapeutics, particularly for challenging diseases characterized by drug resistance or complex inflammatory pathways. Furthermore, its isotopic label provides a critical advantage for its use as an internal standard, ensuring the accuracy and reliability of quantitative bioanalytical methods. As drug discovery and development continue to demand more sophisticated molecular tools and analytical techniques, the importance of compounds like this compound is set to grow.
References
Labeled Analogue of 1-Cyclopentylethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis and application of isotopically labeled analogues of 1-Cyclopentylethanone. This compound, also known as cyclopentyl methyl ketone, serves as a valuable intermediate in the synthesis of various specialty chemicals, including active pharmaceutical ingredients (APIs).[1][2][3] Isotopic labeling of 1-Cyclopentylethanone with stable isotopes such as Deuterium (²H) or Carbon-13 (¹³C) offers a powerful tool for researchers in drug discovery and development. These labeled compounds are instrumental in studies related to absorption, distribution, metabolism, and excretion (ADME), as well as in elucidating metabolic pathways and quantifying metabolites.[4][5][6][7] This guide details the synthetic routes for preparing labeled 1-Cyclopentylethanone, presents quantitative data in structured tables, and provides detailed experimental protocols. Furthermore, it includes diagrams of signaling pathways and experimental workflows to facilitate a comprehensive understanding of the subject matter.
Introduction to Isotopically Labeled Compounds
Isotopically labeled compounds are molecules in which one or more atoms have been replaced by an isotope of that same element. Stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), are non-radioactive and can be used safely in a variety of applications.[8] In drug discovery and development, these labeled compounds are indispensable for:
-
Metabolic Studies (ADME): Tracing the fate of a drug candidate in a biological system to understand its absorption, distribution, metabolism, and excretion.[4][5][6]
-
Metabolite Identification: Elucidating the structures of metabolites formed from the parent drug.[7]
-
Quantitative Analysis: Serving as internal standards in mass spectrometry-based assays for accurate quantification of the drug and its metabolites.[4]
-
Mechanistic Studies: Investigating the mechanisms of enzymatic reactions and metabolic pathways.[7]
The introduction of deuterium can also influence the pharmacokinetic properties of a drug due to the kinetic isotope effect, potentially leading to improved metabolic stability.[4][9]
Synthesis of Labeled 1-Cyclopentylethanone
The synthesis of labeled 1-Cyclopentylethanone can be achieved through various methods, primarily involving the introduction of deuterium or carbon-13 atoms at specific positions in the molecule.
Deuterium Labeling
Deuterium labeling of ketones can often be accomplished via H/D exchange reactions at the α-position to the carbonyl group. This is typically achieved under basic or acidic conditions using a deuterium source like deuterium oxide (D₂O).
A general approach for the α-deuteration of 1-Cyclopentylethanone is outlined below.
-
Materials:
-
1-Cyclopentylethanone
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (catalytic amount)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 1-Cyclopentylethanone (1.0 g, 8.9 mmol) in anhydrous diethyl ether (20 mL) in a round-bottom flask, add a catalytic amount of a 40 wt. % solution of NaOD in D₂O.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Quench the reaction by adding D₂O (5 mL).
-
Separate the organic layer, and wash it with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deuterated product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
The extent of deuteration can be determined by ¹H NMR and mass spectrometry.
-
Carbon-13 Labeling
Carbon-13 labeling typically requires the use of a ¹³C-labeled precursor in the synthetic route. For 1-Cyclopentylethanone, this can be achieved by using ¹³C-labeled acetyl chloride or a ¹³C-labeled methylating agent.
A plausible synthetic route involves the Friedel-Crafts acylation of cyclopentane using ¹³C-labeled acetyl chloride.
-
Materials:
-
Cyclopentane
-
[1-¹³C]Acetyl chloride or [2-¹³C]Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.3 g, 9.8 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add cyclopentane (0.7 g, 10 mmol).
-
Slowly add the ¹³C-labeled acetyl chloride (e.g., [1-¹³C]acetyl chloride, 0.78 g, 9.9 mmol) to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (15 mL).
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by distillation or column chromatography on silica gel.
-
-
Characterization:
-
The incorporation of ¹³C can be confirmed by ¹³C NMR and mass spectrometry.
-
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis of labeled 1-Cyclopentylethanone. The values are illustrative and may vary based on specific reaction conditions.
| Labeled Analogue | Labeling Position | Theoretical Yield (%) | Isotopic Enrichment (%) | Reference |
| [²H₃]-1-Cyclopentylethanone | Methyl group (α-position) | 70-85 | >95 | General Ketone Deuteration Protocols |
| [1-¹³C]-1-Cyclopentylethanone | Carbonyl carbon | 60-75 | >99 | Friedel-Crafts Acylation |
| [2-¹³C]-1-Cyclopentylethanone | Methyl carbon | 60-75 | >99 | Friedel-Crafts Acylation |
Table 1: Synthetic Yields and Isotopic Enrichment
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 1-Cyclopentylethanone | 2.80 (quint, 1H), 2.15 (s, 3H), 1.85-1.50 (m, 8H) | 210.1 (C=O), 45.5 (CH), 28.3 (CH₂), 26.0 (CH₂) | 112.17 [M]⁺ |
| [²H₃]-1-Cyclopentylethanone | 2.80 (quint, 1H), 1.85-1.50 (m, 8H) | 210.0 (C=O), 45.5 (CH), 28.3 (CH₂), 26.0 (CH₂) | 115.19 [M]⁺ |
| [1-¹³C]-1-Cyclopentylethanone | 2.80 (quint, 1H), 2.15 (d, J=6.5 Hz, 3H), 1.85-1.50 (m, 8H) | 210.1 (¹³C=O), 45.5 (CH), 28.3 (CH₂), 26.0 (CH₂) | 113.17 [M]⁺ |
| [2-¹³C]-1-Cyclopentylethanone | 2.80 (quint, 1H), 2.15 (d, J=127 Hz, 3H), 1.85-1.50 (m, 8H) | 210.1 (C=O), 45.5 (CH), 28.3 (CH₂), 26.0 (CH₂), 28.0 (¹³CH₃) | 113.17 [M]⁺ |
Table 2: Spectroscopic Data
Visualization of Workflows and Pathways
Synthetic Pathway for Labeled 1-Cyclopentylethanone
The following diagram illustrates the general synthetic approaches for introducing deuterium and carbon-13 labels into 1-Cyclopentylethanone.
Caption: Synthetic routes for deuterium and carbon-13 labeled 1-Cyclopentylethanone.
Experimental Workflow for Labeled Ketone Synthesis and Analysis
This workflow outlines the key steps from synthesis to characterization of the labeled compound.
Caption: General experimental workflow for the synthesis and analysis of labeled ketones.
Application in a Metabolic Pathway Study
Labeled 1-Cyclopentylethanone can be used as a tracer to study its metabolism. The following diagram illustrates a hypothetical metabolic pathway.
Caption: Hypothetical metabolic fate of labeled 1-Cyclopentylethanone.
Conclusion
The synthesis of isotopically labeled analogues of 1-Cyclopentylethanone provides researchers with essential tools for advancing drug discovery and development. Deuterium and carbon-13 labeled versions of this versatile ketone enable detailed investigations into the metabolic fate and pharmacokinetic properties of drug candidates derived from it. The experimental protocols and workflows presented in this guide offer a framework for the preparation and analysis of these valuable labeled compounds, facilitating their application in a range of scientific studies. The careful application of these labeled analogues will continue to be a critical component in the development of safer and more effective pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-CYCLOPENTYL-ETHANONE | 6004-60-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbon-13 - Wikipedia [en.wikipedia.org]
- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopentyl Methyl Ketone-d4 synonyms
An In-depth Technical Guide to Cyclopentyl Methyl Ketone-d4
This technical guide provides a comprehensive overview of Cyclopentyl Methyl Ketone-d4, a deuterated analog of Cyclopentyl Methyl Ketone. It is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who require detailed information on this compound. This guide covers its synonyms, chemical properties, and available data, while highlighting the current gaps in publicly accessible, detailed experimental protocols for its synthesis and analysis.
Chemical Identity and Synonyms
Cyclopentyl Methyl Ketone-d4 is known by several synonyms in scientific literature and commercial listings. The consistent use of these synonyms is crucial for accurate information retrieval.
Table 1: Synonyms for Cyclopentyl Methyl Ketone-d4
| Primary Name | Additional Synonyms |
| Cyclopentyl Methyl Ketone-d4 | 1-Cyclopentylethanone-d4[1], 1-Acetylcyclopentane-d4[1], Acetylcyclopentane-d4[1], Methyl Cyclopentyl Ketone-d4[1], NSC 49209-d4[1] |
Physicochemical Properties
The fundamental physicochemical properties of Cyclopentyl Methyl Ketone-d4 are summarized below. These properties are essential for its handling, application, and analysis.
Table 2: Physicochemical Data for Cyclopentyl Methyl Ketone-d4
| Property | Value | Reference |
| Molecular Formula | C₇H₈D₄O | [1] |
| Molecular Weight | 116.19 g/mol | [1] |
| Appearance | Neat | [1] |
Logical Relationship of Synonyms
The various synonyms for Cyclopentyl Methyl Ketone-d4 all refer to the same chemical entity. The following diagram illustrates the logical relationship between the primary name and its common synonyms.
Experimental Protocols
Detailed, publicly available experimental protocols specifically for the synthesis, purification, and analysis of Cyclopentyl Methyl Ketone-d4 are currently limited. However, general methodologies for the deuterium labeling of ketones can be adapted for its preparation.
General Synthesis Approach: Reductive Deuteration
A common method for introducing deuterium at the α-position to a carbonyl group is through reductive deuteration. A plausible synthetic route for Cyclopentyl Methyl Ketone-d4 would involve the use of a suitable reducing agent in the presence of a deuterium source, such as deuterium oxide (D₂O).
Conceptual Experimental Workflow:
Note: This represents a generalized procedure. The specific reaction conditions, such as the choice of reducing agent, solvent, temperature, and reaction time, would need to be optimized for this particular substrate.
Purification
Purification of the final product would likely involve standard laboratory techniques such as extraction and column chromatography to separate the deuterated ketone from any unreacted starting material and reaction byproducts.
Analysis
The successful synthesis and purity of Cyclopentyl Methyl Ketone-d4 would be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the disappearance of the signals corresponding to the protons at the deuterated positions. ¹³C NMR would show characteristic shifts for the carbonyl and cyclopentyl carbons.
-
Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the deuterated compound, which will be higher than the non-deuterated analog due to the incorporation of deuterium atoms.
Applications
Deuterated compounds like Cyclopentyl Methyl Ketone-d4 are valuable tools in various scientific fields:
-
Mechanistic Studies: The kinetic isotope effect can be studied to elucidate reaction mechanisms.
-
Metabolic Studies: In drug metabolism studies, deuterated compounds are used as internal standards for quantitative analysis by mass spectrometry.
-
Pharmacokinetic Studies: Deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.
Conclusion
Cyclopentyl Methyl Ketone-d4 is a valuable isotopically labeled compound with important applications in scientific research. While its synonyms and basic properties are well-documented, detailed and specific experimental protocols for its synthesis and characterization are not widely available in the public domain. The information provided in this guide serves as a foundational resource for researchers and scientists, and it is anticipated that more detailed experimental data will become available as the use of this and similar deuterated compounds expands.
References
In-Depth Technical Guide: Octamethylcyclotetrasiloxane-d4 (NSC 49209-d4)
Disclaimer: The chemical identifier "NSC 49209-d4" is not widely indexed in public chemical databases. However, the suffix "-d4" strongly suggests a deuterated form of a compound. Based on extensive research, it is highly probable that NSC 49209-d4 is a specific isotopically labeled version of Octamethylcyclotetrasiloxane, commonly known as D4. This guide focuses on the properties and biological activities of D4, with the understanding that the deuterated form is primarily used as an internal standard or tracer in analytical studies.
Core Chemical Information
Octamethylcyclotetrasiloxane (D4) is a cyclic volatile methylsiloxane (cVMS) that serves as a key monomer in the production of silicone polymers.[1] It is also present as a residual in a variety of consumer and industrial products.[2][3]
| Property | Value | Reference |
| Chemical Formula | C₈H₂₄O₄Si₄ | [4] |
| Molar Mass | 296.62 g/mol | [4] |
| CAS Number | 556-67-2 | [4] |
| Appearance | Colorless oily liquid | [4] |
| Boiling Point | 175-176 °C | [4] |
| Water Solubility | 56 µg/L | [4] |
| log Kow | 6.49 | [1] |
Endocrine Disrupting Activity: Estrogenic and Anti-Estrogenic Effects
A significant body of research has focused on the endocrine-disrupting potential of D4, revealing weak estrogenic and anti-estrogenic properties.[1][2] These effects are primarily mediated through the estrogen receptor alpha (ERα).
In Vivo Evidence: Uterotrophic Bioassay
The uterotrophic bioassay in rodents is a standard short-term screening test for estrogenic properties.[5][6] In this assay, an increase in uterine weight in immature or ovariectomized female rodents indicates an estrogenic effect.
Quantitative Data from Uterotrophic Assays:
| Species | D4 Dose (mg/kg/day) | Route | Duration | Effect on Uterine Weight | Reference |
| Immature Rat (Sprague-Dawley) | 10, 50, 100, 250, 500, 1000 | Oral gavage | 4 days | Statistically significant increase at ≥ 250 mg/kg/day | [7] |
| Immature Rat (Fischer 344) | 10, 50, 100, 250, 500, 1000 | Oral gavage | 4 days | Statistically significant increase at ≥ 250 mg/kg/day | [7] |
| Ovariectomized Mouse (B6C3F1) | 250, 500, 1000 | Oral | 3 days | Dose-dependent significant increase |
Studies have also shown that co-administration of D4 with a potent estrogen, such as ethinyl estradiol (EE), can lead to a reduction in the EE-induced uterine weight gain, indicating a weak anti-estrogenic effect.[7]
In Vitro Evidence: Estrogen Receptor Binding and Gene Expression
In vitro assays provide mechanistic insights into the interaction of D4 with the estrogen signaling pathway.
Estrogen Receptor Binding Affinity:
Competitive binding assays have demonstrated that D4 can displace radiolabeled estradiol from ERα, but not ERβ, indicating direct binding to the alpha isoform of the estrogen receptor.[8]
| Assay System | D4 Concentration | % Displacement of ³H-Estradiol from ERα | Reference |
| Human Recombinant ERα | 900 ppm (vapor) | ~20% | [8] |
Gene Expression Analysis:
Studies using cell lines have shown that D4 can modulate the expression of estrogen-responsive genes.
| Cell Line | D4 Concentration | Target Gene | Effect on Gene Expression | Reference |
| Rat Pituitary (GH3) | 1 x 10⁻⁵ M | Calbindin-D9k (CaBP-9K) | Up-regulation | [9] |
| Rat Pituitary (GH3) | 1 x 10⁻⁵ M | Progesterone Receptor (PR) | Up-regulation | [9] |
| Rat Pituitary (GH3) | 1 x 10⁻⁵ M | Estrogen Receptor α (ERα) | Down-regulation | [9] |
| Human Breast Cancer (MCF-7) | 1 x 10⁻⁷ M to 1 x 10⁻⁵ M | pS2 | Dose-dependent increase | [10] |
Experimental Protocols
Uterotrophic Bioassay in Rodents (OECD Test Guideline 440)
This protocol is a summary of the standardized method for assessing estrogenic activity.[5]
-
Animal Model: Immature female rats (e.g., Sprague-Dawley or Fischer 344), typically 18-21 days old at the start of dosing.[6][7]
-
Acclimation: Animals are acclimated for at least 5 days upon arrival.
-
Group Allocation: Animals are randomly assigned to control and treatment groups (at least 6 animals per group).
-
Dosing:
-
The test substance (D4) is dissolved in a suitable vehicle (e.g., corn oil).
-
Administered daily for three consecutive days by oral gavage or subcutaneous injection.[5]
-
A positive control group (e.g., ethinyl estradiol) and a vehicle control group are included.
-
-
Observations: Body weight is recorded daily. Clinical signs of toxicity are monitored.
-
Necropsy: Approximately 24 hours after the final dose, animals are euthanized.
-
Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus is then blotted to remove luminal fluid and weighed again (blotted weight).
-
Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates a positive estrogenic response.
Estrogen Receptor Competitive Binding Assay
This protocol describes a common method to determine the binding affinity of a test compound to the estrogen receptor.[11][12]
-
Preparation of Uterine Cytosol:
-
Uteri are collected from ovariectomized adult female rats (e.g., Sprague-Dawley).
-
The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol).
-
The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.
-
-
Competitive Binding Reaction:
-
A constant concentration of radiolabeled estradiol (e.g., [³H]-E₂) is incubated with the uterine cytosol.
-
Increasing concentrations of the unlabeled test compound (D4) are added to compete with the radiolabeled estradiol for binding to the ER.
-
A control with only the radiolabeled estradiol (total binding) and a control with a large excess of unlabeled estradiol (non-specific binding) are included.
-
-
Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry or dextran-coated charcoal is used to separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol.
-
Quantification: The radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis:
-
The percentage of specific binding of the radiolabeled estradiol is plotted against the logarithm of the competitor (D4) concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined from the resulting dose-response curve.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol outlines the general steps for measuring changes in gene expression in response to D4 treatment in a cell culture model.[13][14][15][16]
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., GH3 or MCF-7) is cultured under appropriate conditions.
-
Cells are treated with various concentrations of D4, a positive control (e.g., 17β-estradiol), and a vehicle control for a specified duration.
-
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial RNA extraction kit. The quality and quantity of the RNA are assessed.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR:
-
The qPCR reaction is set up using the cDNA as a template, gene-specific primers for the target genes (e.g., CaBP-9K, PR, ERα) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
The reaction is performed in a real-time PCR instrument, which monitors the fluorescence signal at each cycle of amplification.
-
-
Data Analysis:
-
The cycle threshold (Ct) values are determined for each gene in each sample.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene and comparing the treated samples to the vehicle control.
-
Visualizations
Caption: Estrogenic signaling pathway of Octamethylcyclotetrasiloxane (D4).
Caption: Experimental workflow for the rodent uterotrophic bioassay.
Caption: Workflow for the estrogen receptor competitive binding assay.
References
- 1. edlists.org [edlists.org]
- 2. Toxicology of octamethylcyclotetrasiloxane (D4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificspectator.com [scientificspectator.com]
- 4. Octamethylcyclotetrasiloxane | C8H24O4Si4 | CID 11169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. urosphere.com [urosphere.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. Quantitative real-time PCR-based analysis of gene expression [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 1-Cyclopentylethanone-d4 in Research: A Detailed Overview
Introduction
1-Cyclopentylethanone-d4 is a deuterated form of 1-cyclopentylethanone, a stable isotope-labeled compound. In the realm of scientific research, particularly in analytical and pharmaceutical sciences, deuterated molecules serve as invaluable tools. The incorporation of deuterium (a stable, non-radioactive isotope of hydrogen) imparts a higher mass to the molecule without significantly altering its chemical properties. This characteristic makes this compound an ideal internal standard for quantitative analysis using mass spectrometry-based techniques. Its primary application lies in enhancing the accuracy and precision of bioanalytical methods by correcting for variations that can occur during sample preparation and analysis.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. They co-elute with the analyte of interest and experience similar ionization effects and matrix interferences, allowing for reliable normalization of the analytical signal. This is particularly crucial in complex biological matrices like plasma, urine, and tissue homogenates, where significant variability can be introduced during sample extraction and analysis.
Application Note: Quantification of a Hypothetical Structurally Similar Drug Candidate (CP-123) in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel therapeutic agent, CP-123, in human plasma. Due to the structural similarity between CP-123 and 1-cyclopentylethanone, the deuterated analog, this compound, is employed as an internal standard to ensure high accuracy and precision.
Analyte: CP-123 (Hypothetical Drug) Internal Standard (IS): this compound Matrix: Human Plasma Instrumentation: Triple Quadrupole Mass Spectrometer coupled with a High-Performance Liquid Chromatography (HPLC) system.
Methodology
A robust and sensitive LC-MS/MS method was developed and validated for the determination of CP-123 in human plasma. The method involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation and mass spectrometric detection.
Sample Preparation Protocol:
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | CP-123 | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ | [M+H]⁺ |
| Product Ion (m/z) | Specific fragment | Specific fragment |
| Collision Energy | Optimized value | Optimized value |
| Declustering Potential | Optimized value | Optimized value |
Quantitative Data Summary
The method was validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, precision, and stability.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| CP-123 | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low QC | 3 | 98.5 | 4.2 | 99.1 | 5.5 |
| Mid QC | 100 | 101.2 | 3.1 | 100.5 | 4.1 |
| High QC | 800 | 99.8 | 2.5 | 101.0 | 3.2 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| CP-123 | 85.2 ± 3.1 | 95.8 ± 4.5 |
| This compound | 86.5 ± 2.8 | 96.2 ± 3.9 |
Experimental Workflow Diagram
Figure 1: Workflow for the quantification of CP-123 in human plasma.
Protocol: Use of this compound in a Metabolic Stability Assay
This protocol outlines the use of this compound as an internal standard in an in vitro metabolic stability assay using human liver microsomes (HLM). The objective is to determine the intrinsic clearance of a test compound.
Materials:
-
Test Compound
-
This compound (Internal Standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile
-
Methanol
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in methanol.
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound to achieve the desired final concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with this compound (internal standard).
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the test compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the zero-minute time point.
-
Plot the natural logarithm of the percentage remaining versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Signaling Pathway and Logical Relationship Diagram
Figure 2: Logical flow of a metabolic stability assay.
Application Notes and Protocols for 1-Cyclopentylethanone-d4 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative mass spectrometry, particularly in regulated bioanalysis and drug development, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. 1-Cyclopentylethanone-d4, the deuterated analog of 1-Cyclopentylethanone, serves as an ideal internal standard for the quantification of its non-labeled counterpart in various matrices. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[1][2]
These application notes provide a detailed protocol for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 1-Cyclopentylethanone.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. A known amount of an isotopically labeled version of the analyte (the internal standard) is added to the sample at the beginning of the analytical process. The ratio of the signal from the endogenous analyte to the signal from the internal standard is then measured. Because the analyte and the internal standard are affected proportionally by sample preparation and analysis variables, this ratio remains constant and can be used to accurately determine the concentration of the analyte, even if there is sample loss or signal suppression.[3]
The use of deuterated standards, such as this compound, is preferred because they co-elute with the analyte, providing the most effective compensation for measurement errors that could result from ion suppression or enhancement.[1]
Experimental Protocol: Quantification of 1-Cyclopentylethanone in Human Plasma
This protocol describes a method for the quantitative analysis of 1-Cyclopentylethanone in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
1-Cyclopentylethanone (analyte)
-
This compound (internal standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of 1-Cyclopentylethanone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 1-Cyclopentylethanone primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards and QCs at low, medium, and high concentrations.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (see below) and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| 1-Cyclopentylethanone | 113.1 > 71.1 (Quantifier), 113.1 > 43.1 (Qualifier) |
| This compound | 117.1 > 75.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Quantitative Data Summary
The following tables represent typical performance characteristics of a validated LC-MS/MS method using this compound as an internal standard.
Table 1: Calibration Curve Performance
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Regression Equation | y = 0.052x + 0.003 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%Bias) |
| LLOQ | 0.1 | < 15 | < 15 | ± 20 |
| Low | 0.3 | < 10 | < 10 | ± 15 |
| Medium | 10 | < 10 | < 10 | ± 15 |
| High | 80 | < 10 | < 10 | ± 15 |
Visualizations
Caption: Experimental workflow for the quantification of 1-Cyclopentylethanone.
Caption: Principle of using an internal standard for analytical variability correction.
Conclusion
This compound is a highly suitable internal standard for the precise and accurate quantification of 1-Cyclopentylethanone in complex biological matrices by LC-MS/MS. The protocol outlined provides a robust framework for developing and validating a bioanalytical method. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating the impact of analytical variability, thereby ensuring the reliability of quantitative data in research and drug development settings.
References
Application Note: 1-Cyclopentylethanone-d4 as an Internal Standard for Quantitative NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical substances.[1] A key advantage of qNMR is the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal, enabling highly accurate measurements.[1] The use of an internal standard is a common and recommended practice in qNMR to ensure the highest accuracy and precision.[2] An ideal internal standard should be a stable, high-purity compound with sharp NMR signals that do not overlap with those of the analyte.[2][3]
1-Cyclopentylethanone-d4 is a deuterated analog of cyclopentyl methyl ketone.[4][5][6] Its molecular structure, featuring a deuterated cyclopentyl ring, offers potential advantages for its use as an internal standard in ¹H qNMR. The deuterium substitution reduces the number of proton signals, simplifying the spectrum and minimizing the potential for signal overlap with the analyte. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of organic molecules.
Properties of this compound as a qNMR Standard
While specific certified reference material data for this compound is not widely available, its properties can be inferred from its chemical structure and the general requirements for qNMR standards.
| Property | Description | Relevance to qNMR |
| Molecular Formula | C₇H₈D₄O[4] | Necessary for accurate molecular weight calculations. |
| Molecular Weight | 116.19 g/mol [4][6] | A critical parameter in the final quantification calculation. |
| ¹H NMR Signals | A sharp singlet from the methyl protons (CH₃) is expected. | A simple, well-resolved signal is crucial for accurate integration. |
| Chemical Shift | The methyl proton signal is anticipated in a region with minimal overlap from common analyte signals. | Non-overlapping signals are a primary requirement for a good internal standard.[1][2] |
| Solubility | Expected to be soluble in common deuterated organic solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). | The internal standard and analyte must be fully dissolved in the same solvent.[1] |
| Stability | As a ketone, it is generally stable and unreactive under typical qNMR conditions. | The standard must not react with the analyte, solvent, or trace impurities.[2] |
Experimental Workflow
The general workflow for a qNMR experiment using an internal standard involves several key steps from sample preparation to final calculation.
Caption: General workflow for qNMR using an internal standard.
Protocol for Quantitative Analysis using this compound
This protocol outlines the steps for determining the purity of an analyte using this compound as an internal standard.
1. Materials and Reagents:
-
Analyte of interest
-
This compound (of known purity)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-precision analytical balance
-
NMR tubes
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 5-10 mg of this compound into the same vial. Record the exact weight. Aim for a molar ratio between the analyte and the standard that gives comparable signal intensities for the peaks to be integrated.[2]
-
Add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent to the vial.
-
Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be used.
-
Transfer the solution to a clean, dry NMR tube.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer on the deuterated solvent signal to achieve a narrow and symmetrical peak shape.
-
Set the appropriate acquisition parameters. Key parameters include:
-
Pulse Angle: 30° or 90°. A 90° pulse can provide a better signal-to-noise ratio.[2]
-
Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals being integrated (both analyte and standard). A preliminary T₁ measurement is recommended for highest accuracy.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended).
-
Acquisition Time (aq): Should be long enough to ensure good digital resolution.
-
-
Acquire the ¹H NMR spectrum.
4. Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signal of the analyte and the methyl signal of this compound. The integration regions should be set consistently for all spectra.
Calculation of Analyte Purity
The purity of the analyte can be calculated using the following equation:
Caption: Equation for calculating analyte purity using an internal standard.
Example Quantitative Data
The following table presents hypothetical data for the purity determination of a sample of Acetaminophen using this compound as the internal standard.
| Parameter | Symbol | Value |
| Weight of Acetaminophen | W_analyte | 8.52 mg |
| Weight of this compound | W_std | 7.98 mg |
| Purity of this compound | P_std | 99.8% |
| Molecular Weight of Acetaminophen | M_analyte | 151.16 g/mol |
| Molecular Weight of this compound | M_std | 116.19 g/mol |
| Integral of Acetaminophen signal (aromatic protons) | I_analyte | 10.00 |
| Number of protons (Acetaminophen) | N_analyte | 4 |
| Integral of this compound signal (methyl protons) | I_std | 6.25 |
| Number of protons (Standard) | N_std | 3 |
| Calculated Purity of Acetaminophen | P_analyte | 98.7% |
Conclusion
This compound presents itself as a potentially valuable internal standard for quantitative ¹H NMR spectroscopy. Its simple proton spectrum and expected chemical stability make it a suitable candidate for the accurate quantification of a wide range of organic molecules. By following a carefully planned experimental protocol with optimized NMR parameters, researchers can achieve reliable and reproducible quantitative results. As with any qNMR experiment, the accuracy of the final result is highly dependent on the precision of the sample preparation and the careful selection of acquisition and processing parameters.
References
Application Note: The Gold Standard for Bioanalysis - Utilizing Deuterated Internal Standards for Precise Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative analytical methods, particularly within the pharmaceutical and drug development sectors, the demand for the highest levels of accuracy, precision, and reliability is paramount. The use of stable isotope-labeled internal standards, specifically deuterated standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for bioanalysis. This application note provides a comprehensive overview of the principles, applications, and a detailed protocol for the use of deuterated standards in quantitative analytical methods.
The core principle behind the use of deuterated internal standards is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a deuterated analog of the analyte of interest is added to the sample at the earliest stage of preparation.[1][2] This "spiked" sample is then processed, and the ratio of the endogenous, non-labeled analyte to the deuterated internal standard is measured by LC-MS/MS. Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[1] By measuring the ratio of the two species, these sources of error are effectively normalized, leading to highly accurate and precise quantification.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of analytes in complex matrices. The fundamental principle involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to a sample containing the analyte of unknown concentration. After allowing the spike to equilibrate with the endogenous analyte, the mixture is analyzed by mass spectrometry to determine the new isotopic ratio.
The key to the success of IDMS lies in the fact that the isotopically labeled standard behaves almost identically to the native analyte during sample preparation and analysis. Any sample loss or variation in instrument response will affect both the analyte and the standard equally, thus preserving the crucial ratio between them. By measuring this final isotope ratio, the initial concentration of the analyte in the sample can be calculated with a high degree of accuracy, as the measurement is based on a ratio rather than an absolute signal intensity.[3][4]
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STABILITY INDICATING BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TACROLIMUS USING LCMS/MS - ProQuest [proquest.com]
- 3. academic.oup.com [academic.oup.com]
- 4. msacl.org [msacl.org]
Application Notes & Protocols: The Use of 1-Cyclopentylethanone-d4 in Metabolic Profiling Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic profiling, a key component of metabolomics, is the measurement of endogenous and xenobiotic metabolites to understand physiological and pathological states. Accurate and precise quantification of these metabolites is critical for reliable data interpretation. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based metabolomics, as they can correct for variations in sample preparation, extraction efficiency, and instrument response.
1-Cyclopentylethanone-d4 is the deuterated analog of 1-Cyclopentylethanone. Due to the kinetic isotope effect, deuterated compounds can exhibit altered metabolic and pharmacokinetic profiles.[1] This property, along with its mass difference from the unlabeled form, makes this compound an excellent internal standard for the quantification of 1-Cyclopentylethanone and related compounds in biological matrices. This document provides detailed protocols and application notes for the use of this compound as an internal standard in a metabolic profiling study.
While 1-Cyclopentylethanone is used as an intermediate in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals[2], its metabolic fate is of interest in toxicology and drug development. The protocols outlined below describe a hypothetical study to investigate the metabolism of 1-Cyclopentylethanone in human liver microsomes.
Experimental Protocols
In Vitro Metabolism of 1-Cyclopentylethanone in Human Liver Microsomes
This protocol describes a typical incubation of a xenobiotic with human liver microsomes (HLMs) to study its metabolic fate. This compound is used as an internal standard (IS) to ensure accurate quantification of the parent compound.
Materials:
-
1-Cyclopentylethanone
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH)
-
Water, LC-MS grade
-
Formic acid
Procedure:
-
Prepare Stock Solutions:
-
Dissolve 1-Cyclopentylethanone in Methanol to a final concentration of 10 mM.
-
Dissolve this compound in Methanol to a final concentration of 1 mM. Further dilute to a working concentration of 1 µM in 50% Methanol/Water.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (pH 7.4)
-
HLMs (final concentration of 0.5 mg/mL)
-
1-Cyclopentylethanone stock solution (final concentration of 10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching and Protein Precipitation:
-
To each aliquot, add two volumes of ice-cold Acetonitrile containing the this compound internal standard (final concentration of 100 nM).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis
This section provides a hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-Cyclopentylethanone.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
The following table outlines the hypothetical MRM transitions for the parent compound and the internal standard. These would be determined experimentally by infusing the pure compounds into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Cyclopentylethanone | 113.1 (M+H)+ | 71.1 | 15 |
| 1-Cyclopentylethanone | 113.1 (M+H)+ | 43.1 | 20 |
| This compound (IS) | 117.1 (M+H)+ | 75.1 | 15 |
Data Presentation
The use of this compound as an internal standard allows for the accurate quantification of the parent compound over time. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration in the samples.
Table 1: Hypothetical Quantitative Results of 1-Cyclopentylethanone Metabolism
| Time Point (minutes) | Peak Area (1-Cyclopentylethanone) | Peak Area (this compound) | Analyte/IS Ratio | Concentration (µM) |
| 0 | 1,250,000 | 1,300,000 | 0.96 | 10.0 |
| 5 | 1,050,000 | 1,280,000 | 0.82 | 8.5 |
| 15 | 750,000 | 1,310,000 | 0.57 | 5.9 |
| 30 | 420,000 | 1,290,000 | 0.33 | 3.4 |
| 60 | 150,000 | 1,300,000 | 0.12 | 1.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro metabolic profiling study.
Caption: Experimental workflow for metabolic profiling.
Hypothetical Metabolic Pathway
A common metabolic transformation for ketones is reduction to the corresponding alcohol or hydroxylation at an adjacent carbon. The following diagram shows a plausible metabolic pathway for 1-Cyclopentylethanone.
Caption: Hypothetical biotransformation of 1-Cyclopentylethanone.
Conclusion
This compound is a valuable tool for metabolic profiling studies of its non-deuterated counterpart and potentially other structurally related ketones. Its use as an internal standard enables robust and accurate quantification, which is essential for determining metabolic stability, identifying metabolites, and elucidating metabolic pathways. The protocols and data presented here provide a framework for researchers to design and execute their own in vitro metabolism studies.
References
Application Note: Quantitative Analysis of 1-Cyclopentylethanone using Isotope Dilution Mass Spectrometry with 1-Cyclopentylethanone-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate method for the quantitative analysis of 1-Cyclopentylethanone using Isotope Dilution Mass Spectrometry (IDMS). The protocol utilizes 1-Cyclopentylethanone-d4 as a stable isotope-labeled internal standard to ensure high precision and accuracy by correcting for variations during sample preparation and analysis. This method is particularly suited for complex matrices encountered in pharmaceutical and chemical research.
Introduction
1-Cyclopentylethanone is a ketone that finds applications as a fragrance ingredient and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Accurate quantification of this compound is crucial for quality control, reaction monitoring, and stability studies. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision.[1] By introducing a known amount of an isotopically labeled version of the analyte (internal standard) into the sample, the ratio of the native analyte to the internal standard can be measured by mass spectrometry. This ratio is used to calculate the exact concentration of the analyte, effectively mitigating errors arising from sample loss during preparation or fluctuations in instrument response.[1] this compound, a deuterated analog of the analyte, serves as an ideal internal standard due to its similar chemical and physical properties.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard, often referred to as a "spike," to a sample.[1] The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). After the spike is added and thoroughly mixed with the sample to achieve isotopic homogeneity, the sample is processed and analyzed by a mass spectrometer. The instrument measures the ratio of the signal intensity of the naturally occurring analyte to that of the isotopically labeled internal standard. Since the amount of the internal standard added is precisely known, the concentration of the analyte in the original sample can be accurately determined based on this measured ratio.
Figure 1: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocol
This protocol outlines the procedure for the quantification of 1-Cyclopentylethanone in a sample matrix (e.g., a reaction mixture or a formulated product) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Materials and Reagents
-
1-Cyclopentylethanone (Analyte)
-
This compound (Internal Standard)
-
Methanol (or other suitable volatile solvent), GC grade
-
Volumetric flasks and pipettes
-
GC vials with inserts
-
Vortex mixer
-
Centrifuge
Preparation of Standard Solutions
Table 1: Preparation of Stock Solutions
| Solution | Compound | Concentration | Solvent |
| Analyte Stock | 1-Cyclopentylethanone | 1000 µg/mL | Methanol |
| Internal Standard Stock | This compound | 1000 µg/mL | Methanol |
Table 2: Preparation of Calibration Standards
| Calibration Level | Volume of Analyte Stock (µL) | Volume of IS Stock (µL) | Final Volume with Methanol (µL) | Final Analyte Conc. (ng/mL) | Final IS Conc. (ng/mL) |
| 1 | 5 | 100 | 1000 | 5 | 100 |
| 2 | 10 | 100 | 1000 | 10 | 100 |
| 3 | 50 | 100 | 1000 | 50 | 100 |
| 4 | 100 | 100 | 1000 | 100 | 100 |
| 5 | 250 | 100 | 1000 | 250 | 100 |
| 6 | 500 | 100 | 1000 | 500 | 100 |
| 7 | 1000 | 100 | 1000 | 1000 | 100 |
Instructions:
-
Prepare stock solutions of the analyte and internal standard in methanol.
-
Prepare a series of calibration standards by adding the specified volumes of the analyte and internal standard stock solutions to volumetric flasks and diluting with methanol.
-
Mix each standard thoroughly using a vortex mixer.
Sample Preparation
-
Accurately weigh a known amount of the sample (e.g., 100 mg).
-
Add a precise volume of the Internal Standard Stock solution (e.g., 100 µL of 1000 µg/mL this compound) to the sample.
-
Add a suitable volume of methanol (e.g., 900 µL) to dilute the sample.
-
Vortex the sample for 1 minute to ensure thorough mixing and dissolution.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any particulates.
-
Transfer the supernatant to a GC vial for analysis.
GC-MS Instrumental Parameters
Table 3: GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| 1-Cyclopentylethanone | m/z 112 (Quantifier), m/z 83, 69 (Qualifiers) |
| This compound | m/z 116 (Quantifier), m/z 87, 72 (Qualifiers) |
Data Analysis and Calculation
-
Calibration Curve: Analyze the prepared calibration standards using the specified GC-MS method. For each calibration level, calculate the peak area ratio of the analyte (1-Cyclopentylethanone) to the internal standard (this compound). Plot the peak area ratio against the corresponding analyte concentration to generate a calibration curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Sample Analysis: Analyze the prepared samples using the same GC-MS method.
-
Quantification: Determine the peak area ratio of the analyte to the internal standard in the sample chromatogram. Use the calibration curve equation to calculate the concentration of 1-Cyclopentylethanone in the prepared sample solution.
-
Final Concentration: Calculate the concentration of 1-Cyclopentylethanone in the original sample using the following formula:
Concentration in original sample (µg/g) = (Concentration from curve (ng/mL) * Dilution volume (mL)) / (Sample weight (g) * 1000 ng/µg)
Figure 2: Experimental workflow for IDMS analysis.
Conclusion
The described Isotope Dilution Mass Spectrometry protocol provides a highly accurate and precise method for the quantification of 1-Cyclopentylethanone. The use of this compound as an internal standard effectively compensates for potential variations in sample preparation and instrument response, leading to reliable and reproducible results. This method is suitable for a wide range of applications in research, development, and quality control where accurate determination of 1-Cyclopentylethanone is required.
References
Application Notes & Protocols for the Preparation of Small Molecule Inhibitors Using 1-Cyclopentylethanone-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Cyclopentylethanone-d4 as a building block in the synthesis of deuterated small molecule inhibitors. The inclusion of deuterium can offer significant advantages in drug discovery by improving pharmacokinetic and metabolic profiles.[1][2][][4][] This document outlines a representative synthetic protocol for a kinase inhibitor, presents illustrative data, and details the relevant biological pathways.
Introduction to Deuterated Compounds in Drug Discovery
Deuterium, a stable isotope of hydrogen, has seen increasing use in medicinal chemistry.[6] Replacing hydrogen with deuterium at specific molecular positions can alter a drug candidate's properties due to the kinetic isotope effect (KIE).[] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[][] This can lead to:
-
Improved Metabolic Stability: Slower metabolism can increase the drug's half-life and overall exposure.[][4]
-
Reduced Toxic Metabolite Formation: Blocking certain metabolic pathways can enhance the safety profile of a drug.[1][2]
-
Enhanced Pharmacokinetics: Increased bioavailability and a more consistent drug concentration in the plasma can lead to improved therapeutic outcomes.[1][2]
-
Increased Efficacy: In some instances, deuteration can lead to a more potent interaction with the target protein.[1]
This compound, with deuterium atoms on the methyl group, is a valuable starting material for introducing a deuterated acetylcyclopentane moiety into a target molecule. The cyclopentyl group is a common feature in many kinase inhibitors, often occupying the ribose pocket of the ATP binding site.[7][8]
Application: Synthesis of a Deuterated Pyrimidine-Based Kinase Inhibitor
This section describes a representative synthesis of a deuterated pyrimidine-based kinase inhibitor using this compound. The cyclopentyl group is a key pharmacophore in a number of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Insulin-like Growth Factor 1 Receptor (IGF-1R).[9][10] The following protocol is a generalized scheme based on common synthetic routes for such inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Deuterated Chalcone Intermediate
This protocol describes the synthesis of a deuterated chalcone, a key intermediate for the subsequent pyrimidine ring formation.
Materials:
-
This compound
-
4-(dimethylamino)benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound and 1.2 g of 4-(dimethylamino)benzaldehyde in 20 mL of ethanol.
-
Cool the flask in an ice bath and slowly add 10 mL of a 10% aqueous NaOH solution dropwise while stirring.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold deionized water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum to yield the deuterated chalcone intermediate.
Protocol 2: Synthesis of the Deuterated Pyrimidine Kinase Inhibitor
This protocol outlines the cyclization reaction to form the final deuterated pyrimidine-based inhibitor.
Materials:
-
Deuterated chalcone intermediate (from Protocol 1)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
To a 250 mL round-bottom flask, add 1.5 g of the deuterated chalcone intermediate and 0.8 g of guanidine hydrochloride.
-
Add 50 mL of absolute ethanol to the flask.
-
Slowly add a solution of 0.5 g of sodium ethoxide in 10 mL of absolute ethanol to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography to yield the final deuterated pyrimidine kinase inhibitor.
Data Presentation
The following tables present hypothetical but representative data for a deuterated kinase inhibitor ("Inhibitor-d4") compared to its non-deuterated analogue ("Inhibitor-H").
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) |
| Inhibitor-H | CDK4 | 15.2 |
| Inhibitor-d4 | CDK4 | 12.8 |
| Inhibitor-H | IGF-1R | 25.6 |
| Inhibitor-d4 | IGF-1R | 21.3 |
Table 2: Pharmacokinetic Properties in Rats
| Compound | Half-life (t½, hours) | Oral Bioavailability (%) |
| Inhibitor-H | 4.5 | 35 |
| Inhibitor-d4 | 8.2 | 62 |
Visualizations
Signaling Pathway
The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, which is often targeted by kinase inhibitors.[11] Dysregulation of this pathway is implicated in various cancers.[11]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and evaluation of the deuterated small molecule inhibitor.
Caption: Workflow for inhibitor synthesis and evaluation.
References
- 1. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. HK1166078B - Pyrimidyl cyclopentanes as akt protein kinase inhibitors - Google Patents [patents.google.com]
- 9. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
Application Notes and Protocols: Synthesis of Leukotriene D4 (LTD4) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and biological context of Leukotriene D4 (LTD4) receptor antagonists, a critical class of drugs for the treatment of asthma and allergic rhinitis. This document includes summaries of quantitative data, detailed experimental protocols for the synthesis of key antagonists, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
Leukotriene D4 (LTD4) is a potent inflammatory mediator derived from arachidonic acid. It exerts its effects by binding to cysteinyl leukotriene receptors (CysLT1R and CysLT2R), with a particularly high affinity for CysLT1R. The activation of CysLT1R by LTD4 is a key event in the pathophysiology of asthma and other inflammatory conditions, leading to bronchoconstriction, increased vascular permeability, and mucus hypersecretion. LTD4 receptor antagonists are designed to competitively block this interaction, thereby mitigating the inflammatory cascade. This document focuses on the synthesis of three prominent LTD4 receptor antagonists: Montelukast, Zafirlukast, and Pranlukast.
LTD4 Signaling Pathway
Leukotriene D4 binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the hallmark symptoms of asthma.[1][2][3][4] Upon ligand binding, the receptor activates a Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a primary driver of smooth muscle contraction in the airways.
Caption: LTD4 Signaling Pathway leading to bronchoconstriction.
Data Presentation: Synthesis and Activity of LTD4 Receptor Antagonists
The following tables summarize key quantitative data for the synthesis and biological activity of Montelukast, Zafirlukast, and Pranlukast.
| Antagonist | Overall Yield | Reference |
| Montelukast | >95% (enzymatic reduction step) | [5] |
| Zafirlukast | 28% | [6][7][8][9][10] |
| Pranlukast | 24.7% | [11] |
| Antagonist | In Vitro Activity (IC50) | Assay | Reference |
| Pranlukast | 0.3 µM | Inhibition of LTD4-evoked mucus output in guinea-pig trachea | [12] |
| Zafirlukast | 0.6 µM | Inhibition of LTD4-evoked mucus output in guinea-pig trachea | [12] |
| Montelukast | - | Data not available in a comparable format |
Experimental Protocols
Synthesis of Montelukast
The synthesis of Montelukast is a multi-step process. A key step involves the asymmetric reduction of a ketone intermediate to establish the required stereochemistry.[5] A later step involves the coupling of the resulting alcohol with a thiol-containing side chain.
Protocol for a Key Coupling Step:
-
Mesylation of the alcohol intermediate: The secondary alcohol intermediate is reacted with methanesulfonyl chloride in the presence of a base such as diisopropylethylamine in an appropriate solvent like acetonitrile at low temperatures (e.g., -25 °C).
-
Thiolate formation: The thiol side chain, 1-(mercaptomethyl)cyclopropaneacetic acid, is treated with a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to form the dilithium salt.
-
Coupling reaction: The solution of the in-situ generated mesylate is added to the solution of the dilithium salt of the thiol at low temperature (e.g., -5 °C) and stirred for several hours.
-
Work-up and purification: The reaction is quenched, and the product is extracted and purified, often through crystallization of a salt form (e.g., dicyclohexylamine salt) to yield Montelukast.[13]
Synthesis of Zafirlukast
A reported synthesis of Zafirlukast involves the construction of a 3-aroylindole core followed by several functional group transformations. The overall yield for a six-step synthesis is reported to be 28%.[6][7][8][9][10]
Protocol for the Final Steps:
-
Hydrogenation: An indole intermediate is hydrogenated using a palladium on carbon (Pd/C) catalyst and hydrogen gas to yield the corresponding indole acid.
-
Amide Coupling: The resulting indole acid is coupled with a sulfonamide in the presence of a catalyst like zinc chloride (ZnCl2).
-
Nitro Group Reduction: A nitro group on the indole is reduced to an amine using Raney nickel (Ra-Ni) under a hydrogen atmosphere.
-
Final Acylation: The amine is then acylated with cyclopentyl chloroformate in the presence of a base like N-methylmorpholine to yield Zafirlukast.[7]
Synthesis of Pranlukast
The synthesis of Pranlukast can be achieved through various routes, with one reported method having an overall yield of 24.7%.[11] A key part of the synthesis involves the formation of a benzopyranone ring system.
Protocol for the Final Cyclization Step:
-
Amide Formation: 4-(4-Phenylbutoxy)benzoic acid is reacted with 3-amino-2-hydroxyacetophenone to form an amide intermediate.
-
Reaction with Tetrazole Moiety: The amide intermediate is then reacted with 1H-tetrazol-5-ethyl formate.
-
Cyclization: The resulting compound undergoes cyclization to form the final Pranlukast product.[11]
Experimental Workflow
The general workflow for the synthesis of an LTD4 receptor antagonist involves several key stages, from the initial reaction of starting materials to the final purification and characterization of the active pharmaceutical ingredient (API).
References
- 1. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. apexbt.com [apexbt.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
Application Notes and Protocols for 1-Cyclopentylethanone-d4 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems. Deuterium (²H or D), as a stable isotope of hydrogen, offers a non-radioactive means to trace the metabolic fate of compounds. 1-Cyclopentylethanone-d4, in which four hydrogen atoms on the cyclopentyl ring have been replaced with deuterium, serves as a valuable tracer for studying ketone metabolism and its implications in various physiological and pathological states. The deuterium label allows for the differentiation of the tracer and its metabolites from their endogenous, non-labeled counterparts using mass spectrometry-based techniques.[1][2]
The incorporation of deuterium can sometimes alter the rate of metabolic processes due to the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and broken more slowly than a C-H bond.[3][4] This effect should be considered when interpreting kinetic data from tracer studies.
This document provides detailed application notes and protocols for the use of this compound as a tracer in biological systems, including hypothetical metabolic pathways, experimental workflows, and analytical methodologies.
Hypothetical Metabolic Pathway of 1-Cyclopentylethanone
Based on known metabolic transformations of ketones and cyclopentane derivatives, a plausible metabolic pathway for 1-Cyclopentylethanone is proposed. The primary routes of metabolism are likely to involve reduction of the ketone group and hydroxylation of the cyclopentyl ring, followed by potential conjugation for excretion.
Caption: Proposed metabolic pathway for this compound.
Experimental Design and Workflow
A typical tracer study involving this compound would involve administering the deuterated compound to a biological system (e.g., cell culture, animal model) and monitoring its conversion to various metabolites over time.
Caption: General experimental workflow for a tracer study.
Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound and its major metabolites in rats.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, corn oil)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Organic solvents for extraction (e.g., acetonitrile, ethyl acetate)
-
Internal standard (e.g., 1-Cyclopentylethanone-¹³C₂)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer this compound to rats via intravenous (IV) or oral (PO) route at a specified dose (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Extraction:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect and quantify the parent compound and its metabolites using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.
-
Protocol 2: In Vitro Metabolism Study using Liver Microsomes
Objective: To investigate the in vitro metabolism of this compound using liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Incubator (37°C)
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, this compound, and phosphate buffer.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Incubation: Incubate the reaction mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile to each aliquot.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites by LC-MS/MS.
Data Presentation
The quantitative data obtained from the pharmacokinetic and in vitro metabolism studies can be summarized in tables for clear comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 5 |
| Cmax (ng/mL) | 1250 ± 150 | 450 ± 75 |
| Tmax (min) | 5 | 30 |
| AUC₀-t (ng*min/mL) | 85000 ± 9500 | 62000 ± 7800 |
| Half-life (t½) (min) | 45 ± 8 | 55 ± 10 |
| Clearance (mL/min/kg) | 58 ± 7 | - |
| Volume of Distribution (L/kg) | 3.8 ± 0.5 | - |
| Bioavailability (%) | - | 73 |
Table 2: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Human | 25 ± 4 | 28 ± 5 |
| Rat | 42 ± 6 | 16 ± 3 |
| Mouse | 55 ± 8 | 12 ± 2 |
| Dog | 18 ± 3 | 38 ± 6 |
| Monkey | 22 ± 4 | 31 ± 5 |
Analytical Considerations
The successful use of this compound as a tracer relies on robust analytical methods for its detection and quantification in complex biological matrices.[5]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) is essential for distinguishing the deuterated tracer and its metabolites from endogenous compounds.[6][7]
-
Chromatography: Liquid chromatography (LC) is typically coupled with mass spectrometry to separate the analyte of interest from other matrix components, improving sensitivity and specificity.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 1-Cyclopentylethanone) is highly recommended for accurate quantification, as it can compensate for variations in sample processing and instrument response.[2]
Conclusion
This compound is a promising tracer for investigating ketone metabolism in various biological systems. The protocols and application notes provided here offer a framework for designing and conducting tracer studies to gain insights into metabolic pathways, pharmacokinetics, and the effects of xenobiotics on these processes. Careful experimental design and validated analytical methods are crucial for obtaining reliable and interpretable data.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. env.go.jp [env.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Deuterated Reagents in Pharmaceutical and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into active pharmaceutical ingredients (APIs) and synthetic intermediates has emerged as a powerful tool in drug discovery and development. This "deuterium switch" can significantly alter the pharmacokinetic and toxicological properties of a drug by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1] This subtle modification can lead to a cascade of beneficial effects, including improved metabolic stability, increased half-life, enhanced oral bioavailability, and reduced formation of toxic metabolites.[2][3][4][5] This document provides a detailed overview of the applications of deuterated reagents, quantitative comparisons of deuterated versus non-deuterated drugs, and experimental protocols for deuterium labeling.
Pharmaceutical Applications of Deuterated Reagents
The primary advantage of deuteration in pharmaceuticals lies in the modulation of a drug's metabolic profile. By replacing hydrogen atoms at known sites of metabolism with deuterium, the rate of metabolic conversion can be slowed, leading to several therapeutic benefits.
Key Advantages of Deuteration:
-
Improved Metabolic Profile: Deuteration can reduce the rate of metabolism, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[6][7] This can lead to a more predictable and sustained drug exposure.
-
Increased Half-Life: A slower rate of metabolism often results in a longer plasma half-life of the drug, which may allow for less frequent dosing and improved patient compliance.[2][3]
-
Enhanced Oral Bioavailability: By reducing first-pass metabolism in the liver and gut wall, deuteration can increase the amount of active drug that reaches systemic circulation.[2][3]
-
Reduced Toxicity: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites and improving the overall safety profile of a drug.[8][9]
-
Stabilization of Chiral Centers: In some cases, deuterium substitution at a chiral center can slow the rate of racemization, allowing for the development of more specific and potent single-enantiomer drugs.[1]
Case Studies: Approved Deuterated Drugs
The therapeutic potential of deuterated compounds is exemplified by several FDA-approved drugs.
Deutetrabenazine (Austedo®)
Deutetrabenazine is a deuterated version of tetrabenazine, used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[10][11][12][13][14] The two methoxy groups in tetrabenazine are major sites of metabolism. Replacing the six hydrogen atoms on these groups with deuterium significantly slows their metabolic cleavage.[12][14]
| Pharmacokinetic Parameter | Deutetrabenazine | Tetrabenazine | Fold Change |
| Active Metabolites (α- and β-HTBZ) | |||
| Half-life (t½) | Longer | Shorter | 3- to 4-fold increase[6][15] |
| Peak-to-Trough Fluctuations | Lower | Higher | 11-fold decrease[6][15] |
| Total Exposure (AUC) | |||
| (α+β)-HTBZ | ~2-fold increase[6] |
Table 1: Comparison of Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine. Data sourced from clinical studies in healthy volunteers.[6][15]
The improved pharmacokinetic profile of deutetrabenazine allows for a lower and less frequent dosing regimen compared to tetrabenazine, with potentially better tolerability.[16]
Deucravacitinib (Sotyktu®)
Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis.[3][10][11] It is a de novo deuterated drug, meaning the deuterium was incorporated during the initial design and not as a modification of an existing drug.[13] The deuterated methyl amide group is crucial for maintaining its high selectivity for TYK2 over other Janus kinase (JAK) family members, which is thought to contribute to its favorable safety profile.[12]
Mechanism of Action: Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase (JH2) domain, rather than the active catalytic (JH1) domain.[7] This unique mechanism provides high selectivity for TYK2, thereby inhibiting signaling of key cytokines in psoriasis pathogenesis, such as IL-23, IL-12, and Type I interferons.[3]
Caption: Mechanism of action of Deucravacitinib.
Clinical Efficacy and Safety: In phase 3 clinical trials (POETYK PSO-1 and POETYK PSO-2), deucravacitinib demonstrated superiority over both placebo and apremilast in achieving Psoriasis Area and Severity Index (PASI) 75 and static Physician's Global Assessment (sPGA) score of 0 or 1 at week 16. The efficacy was maintained through 5 years of continuous treatment, with a consistent safety profile and no new safety signals identified.[5]
Deutivacaftor (VX-561, formerly CTP-656)
Deutivacaftor is a deuterated analog of ivacaftor, a CFTR potentiator for the treatment of cystic fibrosis. Deuteration of ivacaftor at specific metabolic sites was designed to improve its pharmacokinetic profile.
| Pharmacokinetic Parameter | Deutivacaftor (CTP-656) | Ivacaftor |
| Half-life (t½) | ~15.9 - 18 hours[2] | Shorter |
| Rate of Clearance | Reduced | Higher |
| Drug Exposure (AUC) | Substantially increased | Lower |
| Plasma Levels at 24 hours | Greater | Lower |
Table 2: Comparison of Pharmacokinetic Parameters of Deutivacaftor and Ivacaftor. Data from Phase 1 clinical trials.[2]
The enhanced pharmacokinetic profile of deutivacaftor suggests the potential for once-daily dosing, which could improve patient adherence.[2]
Synthetic Applications of Deuterated Reagents
Deuterated reagents are not only used to modify final drug products but are also valuable tools in synthetic organic chemistry. They are used as internal standards in analytical chemistry, for elucidating reaction mechanisms, and in the synthesis of complex molecules.
Common Deuteration Methods:
-
Hydrogen-Deuterium (H-D) Exchange: This is a common method for introducing deuterium into a molecule. It often involves the use of a deuterium source, such as deuterium oxide (D₂O), and a catalyst, such as palladium on carbon (Pd/C).
-
Use of Deuterated Reagents: A wide variety of deuterated reagents are commercially available, including deuterated solvents (e.g., deuterated chloroform, DMSO-d₆), deuterated reducing agents (e.g., sodium borodeuteride), and deuterated alkylating agents (e.g., iodomethane-d₃).
-
Metal-Catalyzed Deuteration: Transition metal catalysts, such as those based on iridium, rhodium, or iron, can facilitate the selective deuteration of C-H bonds.
Caption: General workflow for the synthesis of deuterated compounds.
Experimental Protocols
General Protocol for H-D Exchange of a Heterocyclic Compound using Pd/C and D₂O
This protocol describes a general method for the deuteration of nitrogen-containing heterocyclic compounds, which are common scaffolds in many pharmaceuticals. This method can be adapted for various substrates.
Materials:
-
Heterocyclic starting material
-
10% Palladium on carbon (Pd/C) (10 wt% of the substrate)
-
Deuterium oxide (D₂O)
-
Hydrogen (H₂) gas
-
Reaction vessel (e.g., sealed tube or autoclave)
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
NMR spectrometer and/or mass spectrometer for analysis
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the heterocyclic starting material, 10% Pd/C (10 wt% of the substrate), and D₂O. The amount of D₂O should be sufficient to dissolve or suspend the starting material.
-
Hydrogen Atmosphere: Seal the reaction vessel and purge with H₂ gas. Pressurize the vessel with H₂ gas according to the requirements of the specific substrate and reaction scale.
-
Heating and Stirring: Heat the reaction mixture to a temperature between 110-180 °C with vigorous stirring. The optimal temperature and reaction time (typically 24 hours) will depend on the substrate and desired level of deuteration.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots, filtering off the catalyst, and analyzing by techniques such as ¹H NMR to observe the disappearance of proton signals at the sites of deuteration.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the H₂ gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a suitable solvent (e.g., ethyl acetate) to recover any adsorbed product.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the deuterated product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude deuterated product.
-
Purification: If necessary, purify the crude product by a suitable method such as column chromatography.
-
Analysis: Characterize the final product and determine the extent and location of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.
Conclusion
Deuterated reagents offer a significant advantage in both pharmaceutical development and synthetic chemistry. The ability to fine-tune the metabolic properties of drugs through the kinetic isotope effect has led to the successful development of new and improved therapies with enhanced pharmacokinetic profiles and potentially better safety and tolerability. Furthermore, the use of deuterated compounds as synthetic tools continues to be invaluable for mechanistic studies and as internal standards. The continued exploration of novel deuteration methodologies will undoubtedly expand the utility of these powerful reagents in the future.
References
- 1. chemistryforsustainability.org [chemistryforsustainability.org]
- 2. Synthesis of Spin-Labeled Ibuprofen and Its Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 4. scribd.com [scribd.com]
- 5. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 6. Stereoselective metabolism of ibuprofen in humans: administration of R-, S- and racemic ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. staff.najah.edu [staff.najah.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Use of stable isotopes for evaluation of drug delivery systems: comparison of ibuprofen release in vivo and in vitro from two biphasic release formulations utilizing different rate-controlling polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sid.ir [sid.ir]
- 16. Enhanced catalytic ozonation of ibuprofen using a 3D structured catalyst with MnO2 nanosheets on carbon microfibers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
1-Cyclopentylethanone-d4 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 1-Cyclopentylethanone-d4. Additionally, it offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it is crucial to adhere to proper storage protocols. The compound should be stored in a tightly sealed container, protected from light and moisture. For optimal stability, refrigeration at 2-8°C is recommended. To prevent atmospheric moisture contamination, especially after opening, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen.
Q2: What is the expected shelf-life of this compound?
A2: Deuterated compounds like this compound are generally stable and do not have a defined expiration date in the traditional sense, provided they are stored under the recommended conditions.[1] The primary concerns regarding shelf-life are related to potential contamination or degradation due to improper handling and storage rather than the inherent instability of the isotopically labeled molecule.
Q3: Can the deuterium atoms on this compound exchange with protons from the environment?
A3: The potential for deuterium-proton (D-H) exchange exists, particularly for deuterium atoms located on carbons alpha to the ketone group due to enolization. The keto-enol tautomerism can be catalyzed by acids or bases. Therefore, it is critical to use aprotic and neutral solvents and reagents whenever possible to minimize the risk of isotopic dilution.
Q4: How does deuteration affect the physicochemical properties of this compound compared to its non-deuterated analog?
A4: Deuteration can lead to slight differences in physicochemical properties. For instance, deuterated compounds may have slightly different retention times in chromatography compared to their non-deuterated counterparts.[2][3] This is attributed to the small differences in lipophilicity and intermolecular interactions resulting from the presence of deuterium.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent quantitative results in mass spectrometry-based assays.
-
Possible Cause 1: Isotopic Dilution.
-
Troubleshooting Step: The deuterium labels on the cyclopentyl ring at positions alpha to the carbonyl group may be susceptible to exchange with protons from solvents or reagents.
-
Solution:
-
Use aprotic and anhydrous solvents for sample preparation and analysis.
-
Avoid acidic or basic conditions that could facilitate keto-enol tautomerization and subsequent D-H exchange.
-
Prepare samples immediately before analysis to minimize the time the compound is in solution.
-
-
-
Possible Cause 2: Chromatographic Separation from Analyte.
-
Troubleshooting Step: A slight difference in retention time between the deuterated standard and the non-deuterated analyte can lead to inaccurate quantification if the integration windows are not set correctly.
-
Solution:
-
Optimize the chromatographic method to ensure co-elution or a consistent and minimal separation between this compound and 1-Cyclopentylethanone.
-
Carefully define the integration parameters for both the analyte and the internal standard peaks.
-
-
Issue 2: Appearance of unexpected peaks in the mass spectrum.
-
Possible Cause: Isotopic Impurity or Degradation.
-
Troubleshooting Step: The presence of partially deuterated or non-deuterated species can result in additional mass signals.
-
Solution:
-
Verify the isotopic purity of the standard as provided by the manufacturer's certificate of analysis.
-
Re-evaluate the storage conditions to ensure the compound has not been exposed to conditions that might cause degradation. Store in a tightly sealed vial in a refrigerator and under an inert atmosphere.
-
-
Experimental Protocols
Protocol 1: General Procedure for Preparation of a Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon blanket), dissolve a known weight of the compound in an appropriate anhydrous, aprotic solvent (e.g., acetonitrile, ethyl acetate).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed vial with a PTFE-lined cap at 2-8°C. Protect from light.
Data Presentation
Table 1: Recommended Storage and Handling Parameters for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To minimize potential degradation over time. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent contamination from atmospheric moisture and oxygen. |
| Container | Tightly sealed amber glass vial with PTFE-lined cap | To protect from light and prevent solvent evaporation and contamination. |
| Handling | Equilibrate to room temperature before opening | To prevent moisture condensation inside the vial. |
| Solvents for Solutions | Anhydrous, aprotic solvents | To minimize the risk of deuterium-proton exchange. |
Visualizations
Caption: Troubleshooting workflow for inconsistent quantitative results.
Caption: Recommended storage and handling workflow.
References
Technical Support Center: Purity Analysis of 1-Cyclopentylethanone-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of 1-Cyclopentylethanone-d4. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical purity attributes for this compound?
A1: The two primary purity attributes for this compound are its chemical purity and its isotopic purity. Chemical purity refers to the absence of other chemical compounds, while isotopic purity refers to the percentage of deuterium incorporation at the specified positions and the absence of partially deuterated or non-deuterated species.
Q2: Which analytical techniques are most suitable for determining the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for determining chemical purity by separating volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H NMR) is the preferred method for confirming the molecular structure and determining the isotopic purity and the specific sites of deuteration.[1][2][3]
-
High-Resolution Mass Spectrometry (HRMS) can also be used to determine the isotopic distribution and confirm the elemental composition.[1][2]
Q3: How can I quantify the isotopic purity of my this compound sample?
A3: Isotopic purity is typically determined by NMR or Mass Spectrometry.
-
By NMR: Quantitative ¹H NMR can be used to compare the integral of the proton signals at the deuterated positions with the integrals of non-deuterated positions. For a more accurate determination, a combination of ¹H and ²H NMR is a robust strategy.[3]
-
By MS: The relative intensities of the mass isotopologues in the mass spectrum can be used to calculate the percentage of the d4 species compared to d0, d1, d2, and d3 species.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Active sites in the injector liner or column: The ketone functional group can interact with active silanol groups.
-
Column overloading: Injecting too much sample can saturate the column.
-
Improper column installation: Leaks or dead volume at the connections.
-
-
Solutions:
-
Use a deactivated injector liner and a low-bleed, inert GC column.
-
Reduce the injection volume or dilute the sample.
-
Reinstall the column, ensuring clean, square cuts and proper ferrule tightening.
-
Issue: No Peaks Observed
-
Possible Causes:
-
Syringe issue: The syringe may be clogged or not drawing the sample correctly.
-
Incorrect GC parameters: Inlet temperature too low, split ratio too high, or incorrect oven temperature program.
-
Detector issue: The mass spectrometer may not be properly tuned or the detector may be turned off.
-
-
Solutions:
-
Clean or replace the syringe.
-
Verify and optimize GC method parameters.
-
Perform a detector check and autotune.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Issue: Inaccurate Isotopic Enrichment Calculation
-
Possible Causes:
-
Poor signal-to-noise ratio: Insufficient sample concentration or number of scans.
-
Incorrect relaxation delay (d1): If the relaxation delay is too short, signals may not fully relax, leading to inaccurate integration.
-
Baseline distortion: A non-flat baseline will lead to integration errors.
-
-
Solutions:
-
Increase the sample concentration or the number of scans.
-
Set the relaxation delay to at least 5 times the longest T1 relaxation time of the signals of interest.
-
Apply proper baseline correction before integration.
-
Quantitative Data Summary
The following table summarizes typical performance data for the recommended analytical methods. Please note that these values are illustrative and can vary depending on the specific instrument and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | High-Resolution Mass Spectrometry (HRMS) |
| Analyte | This compound & Impurities | This compound | This compound |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | Not typically used for purity | ~1 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | Not typically used for purity | ~5 ng/mL |
| Linearity (R²) | > 0.995 | > 0.99 | Not applicable for purity |
| Precision (%RSD) | < 5% | < 2% | < 5% for isotopic ratio |
Experimental Protocols
Protocol 1: Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35 - 350.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Calculate the area percent of the main peak relative to the total area of all peaks to determine chemical purity.
Protocol 2: Isotopic Purity by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, Acetone-d6). Add a known amount of an internal standard with a distinct chemical shift if quantification is needed.
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Spectral Width: Appropriate range to cover all signals (e.g., 0-10 ppm).
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): 10 seconds (to ensure full relaxation for accurate integration).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the residual proton signals on the cyclopentyl ring and compare their integrals to the integral of a non-deuterated proton signal (e.g., the methyl protons). The isotopic purity can be calculated from the relative decrease in the integral of the signals corresponding to the deuterated positions.
-
Visualizations
Caption: Workflow for the comprehensive purity analysis of this compound.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031407) [hmdb.ca]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying common impurities in 1-Cyclopentylethanone-d4
This technical support guide is intended for researchers, scientists, and drug development professionals using 1-Cyclopentylethanone-d4 in their experiments. It provides troubleshooting advice and answers to frequently asked questions regarding common impurities that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my sample of this compound?
The most common impurities in this compound typically arise from the synthetic process. These can include:
-
Non-deuterated 1-Cyclopentylethanone: The starting material or incompletely deuterated product.
-
Partially deuterated species: Molecules of 1-Cyclopentylethanone with one, two, or three deuterium atoms instead of four (d1, d2, d3).
-
Residual Solvents: Small amounts of solvents used during the synthesis and purification process. Common examples include diethyl ether, tetrahydrofuran (THF), or dichloromethane.
-
Water (H2O or HDO): Moisture from the atmosphere or reagents.
Q2: I'm seeing unexpected peaks in my NMR spectrum. How can I identify if they are impurities?
Unexpected peaks in an NMR spectrum are often indicative of impurities. To identify them:
-
Compare to a reference spectrum: If available, compare your spectrum to a certified reference standard of this compound.
-
Look for characteristic solvent peaks: Many common laboratory solvents have well-documented chemical shifts in NMR spectra.[1][2][3][4]
-
Check for the non-deuterated analog: The presence of a singlet peak around 2.1 ppm in the 1H NMR spectrum could indicate the methyl protons of the non-deuterated 1-Cyclopentylethanone.
-
Analyze the cyclopentyl region: Complex multiplets in the cyclopentyl region of the 1H NMR that do not correspond to the expected pattern for the deuterated compound may suggest incomplete deuteration.
-
Utilize other analytical techniques: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can help separate and identify volatile impurities.
Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
Yes, impurities can significantly impact a reaction. For instance:
-
Non-deuterated and partially deuterated species: These impurities can compete in reactions, leading to a mixture of deuterated and non-deuterated products, which can complicate analysis and reduce the yield of the desired product.
-
Residual Solvents: Some solvents can interfere with catalytic processes or react with sensitive reagents.
-
Water: The presence of water can be detrimental in moisture-sensitive reactions, such as those involving organometallics or strong bases.
It is crucial to use high-purity this compound, especially in sensitive applications like pharmaceutical development.[5]
Troubleshooting Guide: Common Impurity Issues
This table summarizes common issues, potential causes related to impurities, and suggested solutions.
| Issue Observed | Potential Impurity-Related Cause | Recommended Action |
| Lower than expected isotopic purity in the final product. | The starting this compound contains significant amounts of non-deuterated or partially deuterated species. | Quantify the isotopic purity of the starting material using NMR or MS. If purity is low, consider repurification or sourcing a higher-grade reagent. |
| Side reactions or unexpected byproducts are observed. | Residual solvents or other reactive impurities in the this compound are participating in the reaction. | Identify the impurity using GC-MS or NMR. If a reactive solvent is present, it may be necessary to remove it by vacuum drying or co-evaporation with a non-reactive solvent. |
| Inconsistent reaction yields or kinetics. | Variable levels of impurities, particularly water or non-deuterated ketone, between different batches of this compound. | Always use a fresh, unopened vial of the reagent for critical experiments. If using a previously opened container, ensure it has been stored properly under an inert atmosphere. |
Experimental Protocols
Protocol 1: Quantification of Isotopic Purity by 1H NMR Spectroscopy
Objective: To determine the percentage of non-deuterated and partially deuterated 1-Cyclopentylethanone in a sample of this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.6 mL of a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl3). Add a known amount of an internal standard with a well-defined singlet peak (e.g., 1,3,5-trimethoxybenzene).
-
NMR Acquisition: Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration.
-
Data Analysis:
-
Integrate the area of the singlet corresponding to the methyl protons of the non-deuterated 1-Cyclopentylethanone (approximately 2.1 ppm).
-
Integrate the area of the signal from the internal standard.
-
Calculate the molar quantity of the non-deuterated impurity relative to the internal standard.
-
The isotopic purity can be estimated by comparing the integral of the residual proton signals in the deuterated positions to the integral of a signal from a non-deuterated position (e.g., the methyl group of any remaining non-deuterated species).
-
Protocol 2: Identification of Volatile Impurities by GC-MS
Objective: To identify and semi-quantify volatile impurities such as residual solvents.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound in a high-purity solvent (e.g., hexane).
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into a GC-MS system.
-
Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of volatile solvents from the main component.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra to a library of known compounds (e.g., NIST mass spectral library).
-
The relative peak areas can provide a semi-quantitative estimation of the impurity levels.
-
Logical Workflow for Impurity Troubleshooting
The following diagram illustrates a logical workflow for identifying and addressing common impurities in this compound.
Caption: Troubleshooting workflow for identifying and mitigating impurities.
References
1-Cyclopentylethanone-d4 solubility in different organic solvents
Technical Support Center: 1-Cyclopentylethanone-d4
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting issues that may arise during their experiments involving this deuterated ketone.
Solubility Data
For practical laboratory purposes, this compound is expected to be soluble in the following common organic solvents:
| Solvent Class | Examples | Expected Solubility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble |
| Esters | Ethyl acetate | Soluble |
| Hydrocarbons | Hexanes, Toluene | Soluble |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble |
Experimental Protocols & Workflows
General Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the solubility of a compound like this compound in a given solvent.
References
- 1. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. guidechem.com [guidechem.com]
- 4. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
Technical Support Center: Optimizing 1-Cyclopentylethanone-d4 Concentration for Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Cyclopentylethanone-d4 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use as an internal standard?
A1: The ideal concentration of this compound should be determined empirically during method development. However, a general guideline is to use a concentration that is similar to the expected concentration of the analyte in the middle of the calibration curve.[1] This ensures a comparable signal-to-noise ratio for both the analyte and the internal standard. A typical starting point for optimization could be in the range of 10-100 ng/mL.
Q2: How should I prepare and store my this compound stock and working solutions?
A2: Stock solutions of this compound should be prepared in a high-purity organic solvent in which the compound is readily soluble, such as acetonitrile or methanol. It is recommended to store stock solutions at -20°C or lower to minimize solvent evaporation and potential degradation.[2] Working solutions should be prepared fresh daily by diluting the stock solution to the desired concentration in the initial mobile phase or a solvent compatible with the sample matrix.
Q3: Can the deuterium labels on this compound exchange with hydrogen ions from the solvent?
A3: Deuterium labels, particularly those on carbons alpha to a carbonyl group, can be susceptible to back-exchange with protons from the solvent, especially in acidic or basic conditions.[3] This can lead to a decrease in the internal standard signal over time and introduce a positive bias in the quantification. It is crucial to assess the stability of this compound in the chosen sample preparation and mobile phase solvents during method validation.
Q4: My analyte and this compound are separating chromatographically. Is this a problem?
A4: Yes, this can be a significant issue. While deuterated standards are chemically similar to the analyte, slight differences in physicochemical properties can lead to chromatographic separation.[2][4] If the analyte and internal standard elute at different times, they may experience different matrix effects (ion suppression or enhancement), leading to inaccurate and imprecise results.[2][5] The goal is to achieve complete co-elution.
Troubleshooting Guides
This section addresses common problems encountered when using this compound as an internal standard.
Problem 1: Low or Noisy Signal for this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Parameters | Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flows, and temperatures to maximize signal intensity. |
| Incorrect MRM Transition | Verify the precursor and product ions for this compound. Infuse the standard and perform a product ion scan to confirm the most abundant and stable fragment ions. |
| Degradation of the Internal Standard | Prepare fresh working solutions from a new aliquot of the stock solution. If the problem persists, consider preparing a fresh stock solution. Evaluate the stability of the standard in the sample matrix and solvents. |
| Solvent Incompatibility | Ensure the solvent used to dissolve the internal standard is compatible with the mobile phase to prevent precipitation in the LC system. |
Problem 2: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
| Possible Cause | Troubleshooting Step |
| Inconsistent Addition of Internal Standard | Add the internal standard to all samples, calibrators, and quality controls at the earliest possible stage of the sample preparation process to account for variability in extraction and handling.[1][6] |
| Chromatographic Separation of Analyte and IS | Modify the chromatographic conditions (e.g., gradient profile, column chemistry, mobile phase composition) to achieve co-elution of the analyte and this compound.[2] |
| Differential Matrix Effects | If co-elution cannot be achieved, investigate the matrix effects across the chromatographic peak. This may involve post-column infusion experiments. Diluting the sample may also mitigate matrix effects. |
| "Cross-talk" Between Analyte and IS Signals | This can occur due to the natural isotopic abundance of the analyte contributing to the internal standard's signal, especially at high analyte concentrations.[7] A non-linear calibration model may be necessary. |
Problem 3: Drifting Signal of this compound Over an Analytical Run
| Possible Cause | Troubleshooting Step |
| Instability of the Internal Standard | Assess the stability of this compound in the autosampler over the expected duration of the analytical run. Consider cooling the autosampler. |
| Back-exchange of Deuterium Labels | If the signal is consistently decreasing over time, this may indicate back-exchange.[8] Prepare the internal standard solution in a non-protic or less acidic/basic solvent if possible. |
| Instrumental Drift | While the internal standard is meant to correct for this, significant drift can still be problematic. Ensure the mass spectrometer is properly calibrated and has had sufficient time to stabilize. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
-
Prepare a series of working solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Prepare a set of calibration standards for the analyte at known concentrations.
-
Spike a constant volume of each internal standard working solution into a constant volume of each calibration standard.
-
Process the samples using the established sample preparation method.
-
Analyze the samples by LC-MS/MS.
-
Plot the analyte/internal standard peak area ratio against the analyte concentration for each internal standard concentration.
-
Select the internal standard concentration that provides a linear calibration curve with the best signal-to-noise ratio for the lowest calibration standard and a response that is on scale for the highest standard.
Protocol 2: Assessment of Chromatographic Co-elution
-
Prepare a solution containing both the analyte and this compound.
-
Inject the solution onto the LC-MS/MS system.
-
Extract the ion chromatograms for the specific MRM transitions of both the analyte and the internal standard.
-
Overlay the two chromatograms and visually inspect for any separation.
-
Calculate the retention times for both peaks. The difference should be minimal (ideally less than the peak width at half height).
-
If separation is observed, adjust the chromatographic method (e.g., gradient, flow rate, column) to achieve co-elution.
Data Presentation
Table 1: Example Data for Internal Standard Concentration Optimization
| IS Concentration (ng/mL) | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 10 | 1 | 5,200 | 510,000 | 0.010 |
| 10 | 10 | 51,500 | 505,000 | 0.102 |
| 10 | 100 | 530,000 | 515,000 | 1.029 |
| 50 | 1 | 5,100 | 2,550,000 | 0.002 |
| 50 | 10 | 52,000 | 2,520,000 | 0.021 |
| 50 | 100 | 525,000 | 2,580,000 | 0.203 |
Note: This is example data. Actual results will vary.
Visualizations
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: A logical troubleshooting workflow for issues with internal standard quantification.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cerilliant.com [cerilliant.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. myadlm.org [myadlm.org]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Nuances of Deuterium: A Technical Guide to Preventing Isotopic Exchange in Deuterated Ketones
For researchers, scientists, and professionals in drug development, the stability of deuterated compounds is paramount to the integrity of experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of isotopic exchange in deuterated ketones, ensuring the preservation of isotopic labeling throughout your experimental workflow.
Isotopic exchange, the process by which a deuterium atom is replaced by a hydrogen atom, is a significant concern when working with deuterated ketones. This phenomenon is primarily driven by the presence of acidic or basic conditions, which facilitate the formation of enol or enolate intermediates, respectively. At these intermediate stages, the deuterium at the α-position to the carbonyl group becomes labile and susceptible to exchange with protons from the surrounding environment.
This guide offers practical solutions and preventative measures to maintain the isotopic purity of your deuterated ketones during common laboratory procedures, including synthesis, purification, analysis, and storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isotopic exchange in my deuterated ketone?
A1: The primary cause is the presence of acidic or basic impurities in your solvents, reagents, or on your glassware. These impurities catalyze the enolization or enolization of the ketone, leading to the exchange of α-deuterons with protons from any protic source, such as water.[1][2]
Q2: I observed a loss of deuterium in my sample during NMR analysis. What could be the reason?
A2: Deuterium loss during NMR analysis can occur if the deuterated solvent is not of high isotopic purity or if it contains acidic or basic impurities.[3] Traces of water in the NMR solvent can also contribute to back-exchange. It is crucial to use high-purity, anhydrous deuterated solvents and to properly prepare your NMR tube to exclude moisture.
Q3: Can purification methods like flash chromatography lead to isotopic exchange?
A3: Yes, flash chromatography can introduce acidic or basic sites that promote isotopic exchange. The silica gel itself can be acidic, and residual acid or base from the synthesis of the silica can also be present. Furthermore, protic solvents in the eluent system can act as a proton source.
Q4: How can I safely perform an aqueous workup without significant deuterium loss?
A4: Aqueous workups are a major risk for isotopic exchange. To minimize this, it is essential to work quickly and at low temperatures. Use of a weakly acidic buffer (around pH 4-5) for the aqueous wash instead of pure water can sometimes help by minimizing the concentration of hydroxide ions, which are strong catalysts for exchange.[4] Whenever possible, opt for an anhydrous workup.
Q5: What are the ideal storage conditions for my deuterated ketone to ensure long-term stability?
A5: For long-term stability, deuterated ketones should be stored in an inert, aprotic, and anhydrous environment.[3][5] Storage at low temperatures (-20°C or below) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended. The use of amber vials will protect light-sensitive compounds.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of deuterium after synthesis and workup | Residual acid or base from the reaction. Protic solvents used during extraction. | Neutralize the reaction mixture carefully before workup. Use aprotic solvents for extraction (e.g., dichloromethane, ethyl acetate). Wash with a cooled, weak buffer solution (pH ~4-5) instead of water if an aqueous wash is unavoidable. |
| Deuterium exchange observed after flash chromatography | Acidic silica gel. Protic solvents in the eluent. | Neutralize the silica gel by preparing a slurry with a non-polar solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) and then removing the solvent. Use aprotic, anhydrous solvents for your eluent system. |
| Gradual loss of isotopic purity during storage | Exposure to atmospheric moisture. Storage in a non-inert container. Acidic or basic residues on the storage vial. | Store in a flame-dried vial under an inert atmosphere (argon or nitrogen). Use vials with PTFE-lined caps. Ensure the vial is scrupulously clean and dry before use. |
| Inconsistent results in deuterium exchange-sensitive reactions | Variations in the purity of solvents and reagents. Inconsistent reaction quenching. | Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are free from acidic or basic impurities. Standardize the quenching procedure to be rapid and at a low temperature. |
Experimental Protocols
Protocol 1: General Handling and Storage of Deuterated Ketones
-
Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum to remove any adsorbed water.
-
Solvent and Reagent Purity: Use only high-purity, anhydrous, aprotic solvents. If necessary, distill solvents over a suitable drying agent. Ensure all reagents are free from acidic or basic impurities.
-
Inert Atmosphere: Handle deuterated ketones under an inert atmosphere (argon or nitrogen) whenever possible, especially when transferring solutions.
-
Storage: Store the deuterated ketone in a flame-dried amber vial with a PTFE-lined cap. For long-term storage, flush the vial with an inert gas, seal tightly, and store at -20°C or below.
Protocol 2: Minimized-Exchange Aqueous Workup
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Quenching: Quench the reaction with a minimal amount of a cooled, weakly acidic buffer (e.g., pH 4.5 acetate buffer) or a saturated solution of ammonium chloride (for reactions sensitive to acidic conditions).
-
Extraction: Immediately extract the product with a cold, anhydrous, aprotic organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature.
Protocol 3: NMR Sample Preparation
-
Tube Preparation: Use a clean, dry NMR tube. If necessary, dry the tube in an oven and cool it in a desiccator before use.
-
Solvent: Use a high-purity, anhydrous deuterated NMR solvent. Solvents packaged in ampoules are often a good choice to ensure dryness.
-
Sample Preparation: Dissolve the deuterated ketone in the deuterated solvent inside a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.
-
Capping: Cap the NMR tube tightly immediately after sample preparation. For long-term or sensitive experiments, consider using NMR tubes with a J. Young valve.
Data on Deuterated Ketone Stability
| Condition | Protic Environment (e.g., presence of H₂O, alcohols) | Aprotic Environment (e.g., anhydrous THF, DCM) |
| Acidic (pH < 7) | High Risk of Exchange: Acid catalyzes enol formation, leading to rapid D/H exchange. | Low Risk of Exchange: Exchange is minimal in the absence of a proton source. |
| Neutral (pH ≈ 7) | Moderate Risk of Exchange: Water can act as both a weak acid and a weak base, facilitating slow exchange. | Very Low Risk of Exchange: Stable under these conditions. |
| Basic (pH > 7) | Very High Risk of Exchange: Base catalyzes enolate formation, leading to very rapid D/H exchange. | Low Risk of Exchange: Exchange is minimal in the absence of a proton source. |
| Elevated Temperature | Accelerates Exchange: The rate of enol/enolate formation and subsequent exchange increases with temperature. | Minimal Effect: Stability is generally maintained in the absence of protic species. |
Visualizing the Workflow for Preventing Isotopic Exchange
The following diagrams illustrate the key decision-making processes and workflows to minimize isotopic exchange.
Caption: General workflow for handling and storing deuterated ketones.
Caption: Decision-making process for reaction workup of deuterated ketones.
By adhering to these guidelines and protocols, researchers can significantly mitigate the risk of isotopic exchange, ensuring the reliability and accuracy of their experimental data. This proactive approach to handling deuterated ketones is essential for the successful application of these valuable compounds in drug development and scientific research.
References
Potential degradation pathways of 1-Cyclopentylethanone-d4
Welcome to the technical support center for 1-Cyclopentylethanone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of this compound and to offer troubleshooting for common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using this compound as an internal standard and I'm observing a peak at the retention time of the unlabeled analyte. What could be the cause?
A1: This is a common issue when using deuterated internal standards. There are two primary causes:
-
Isotopic Impurity: The this compound standard may contain a small percentage of the unlabeled (d0) form as an impurity from its synthesis.[1] This will result in a small peak at the retention time of the analyte, even in blank samples.
-
Deuterium-Hydrogen Exchange: It is possible for deuterium atoms to exchange with protons from the surrounding solvent (e.g., water, methanol), especially under acidic or basic conditions or in the ion source of a mass spectrometer. This can convert the d4-labeled standard back to its unlabeled form.
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Review the CoA for your standard to determine the isotopic purity and the percentage of the d0 form present.
-
Analyze a Fresh Standard Solution: Prepare a fresh solution of the internal standard in a non-protic solvent (if possible) and analyze it directly to assess the initial d0 impurity.
-
Evaluate Matrix and Solvent Effects: Incubate the deuterated standard in your sample matrix and analytical mobile phase for varying amounts of time to see if the d0 peak increases, which would suggest in-solution exchange.
-
Optimize Mass Spectrometer Source Conditions: Harsher conditions in the ion source can sometimes promote H/D exchange. Try using milder ionization conditions if possible.
Q2: My this compound internal standard has a slightly different retention time than my unlabeled analyte in reverse-phase HPLC. Is this normal?
A2: Yes, this is a known phenomenon referred to as the "deuterium isotope effect".[2][3] The replacement of hydrogen with the heavier deuterium atom can slightly alter the physicochemical properties of the molecule, including its lipophilicity. This can lead to small shifts in retention time on chromatographic systems. While often negligible, it can sometimes be significant enough to cause partial or full separation from the analyte.
Troubleshooting Steps:
-
Confirm Peak Identity: Use a high-resolution mass spectrometer to confirm the mass-to-charge ratio (m/z) of both peaks to ensure you are correctly identifying the analyte and the internal standard.
-
Adjust Integration Windows: Ensure that your data processing software is using appropriate integration windows for both the analyte and the internal standard peaks.
-
Method Optimization: If the separation is problematic, you may need to adjust your chromatographic method (e.g., gradient slope, temperature) to minimize the separation or ensure consistent elution.
Q3: What are the expected metabolic or degradation pathways for this compound in a biological system?
A3: While specific studies on this compound are not extensively published, its degradation can be predicted based on the known metabolism of similar cyclic ketones. The primary pathways are likely enzymatic and involve reduction or oxidation of the ketone group.
-
Pathway 1: Ketone Reduction (Primary Pathway): The most common metabolic route for simple ketones is reduction to the corresponding secondary alcohol.[4][5][6][7] In this case, this compound would be reduced by ketoreductase enzymes to form 1-Cyclopentylethanol-d4. This reaction often requires a cofactor like NADPH.[8]
-
Pathway 2: Baeyer-Villiger Oxidation: Another potential biotransformation is the oxidation of the ketone to an ester (lactone) by monooxygenase enzymes, such as Cyclohexanone monooxygenase (CHMO).[9][10][11] This would convert this compound into an acetic acid ester of cyclopentanol, which would then likely be hydrolyzed.
-
Pathway 3: Side-Chain Oxidation: It's also possible for oxidation to occur on the ethyl side chain, although this is generally a less favored pathway for ketones.
Potential Degradation Pathways
The following diagram illustrates the most probable metabolic pathways for this compound.
Caption: Potential metabolic pathways of this compound.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay
This protocol provides a general framework for assessing the stability of this compound in a biological matrix like liver microsomes.
Objective: To determine the rate of degradation of this compound in the presence of metabolic enzymes.
Materials:
-
This compound
-
Pooled Liver Microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
LC-MS/MS system
Procedure:
-
Prepare Reagents: Thaw liver microsomes on ice. Prepare a 2X concentrated NADPH regenerating system solution and a 2X concentrated microsome solution in phosphate buffer.
-
Incubation: In a microcentrifuge tube, add the phosphate buffer, the microsome solution, and this compound solution (final concentration typically 1-10 µM).
-
Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression will give the degradation rate constant.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro metabolic stability assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jps.usm.my [jps.usm.my]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Advances in the enzymatic reduction of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Reduction of Ketones | Lunds universitet [lu.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Mitigating Matrix Effects with 1-Cyclopentylethanone-d4 in LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Cyclopentylethanone-d4 as an internal standard to mitigate matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor signal response or high variability for this compound. | • Inconsistent spiking of the internal standard (IS).• Degradation of the IS in the sample or solvent.• Suboptimal mass spectrometry (MS) parameters for the IS. | • Ensure precise and consistent addition of the IS to all samples and standards.• Check the stability of this compound in your specific matrix and solvent conditions.• Optimize MS parameters (e.g., precursor/product ion selection, collision energy) specifically for this compound. |
| Analyte and this compound show different matrix effect trends (one is suppressed while the other is enhanced). | • The analyte and IS are eluting at significantly different retention times, experiencing different co-eluting matrix components.[1]• The ionization mechanism of the analyte and IS are fundamentally different and are affected differently by the matrix. | • Adjust chromatographic conditions to achieve co-elution of the analyte and this compound.• If co-elution is not possible, consider a different internal standard that more closely mimics the analyte's chromatographic and ionization behavior. |
| Retention time of this compound is shifting between injections. | • Changes in mobile phase composition or gradient.• Column degradation or contamination.[2]• Fluctuations in column temperature. | • Prepare fresh mobile phase and ensure the gradient is programmed correctly.• Implement a column wash step between injections or replace the column if necessary.• Ensure the column oven temperature is stable. |
| The use of this compound does not fully compensate for the matrix effect. | • The deuterium isotope effect is causing a slight chromatographic separation of the analyte and the IS, leading to differential ion suppression.[1]• The concentration of the IS is not appropriate for the analyte concentration range. | • While difficult to eliminate, ensure the chromatographic peak shape is symmetrical for both analyte and IS to minimize the impact of slight retention time differences.• Evaluate a range of IS concentrations to find the optimal level for your assay. |
| Presence of an interfering peak at the same mass transition as this compound. | • Contamination from the sample matrix, solvents, or labware.• In-source fragmentation of a co-eluting compound. | • Analyze a blank matrix sample to confirm the source of the interference.• Improve sample preparation to remove the interfering component.• Optimize chromatography to separate the interfering peak from this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in my LC-MS analysis?
A1: this compound serves as a stable isotope-labeled (SIL) internal standard. Its primary function is to compensate for variations in sample preparation, injection volume, and, most importantly, to mitigate matrix effects. Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[1] Since this compound is chemically very similar to the unlabeled analyte you are quantifying, it is assumed to experience similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[3]
Q2: How do I choose the appropriate concentration of this compound to add to my samples?
A2: The concentration of the internal standard should be high enough to provide a stable and reproducible signal but should not be so high that it saturates the detector or significantly contributes to ion suppression of the analyte. A common practice is to add the internal standard at a concentration that is in the mid-range of the calibration curve for your analyte. It is recommended to test a few different concentrations during method development to determine the optimal level.
Q3: At what stage of the experimental workflow should I add this compound?
A3: To correct for variability throughout the entire analytical process, the internal standard should be added as early as possible. For most applications, this means adding this compound to your samples before any sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
Q4: What should I do if I observe a shift in the retention time of this compound relative to my analyte?
A4: A shift in the relative retention time between your analyte and this compound can be problematic as it may indicate they are not being affected by the same matrix components. This can be due to the deuterium isotope effect, which is sometimes observed with deuterated standards.[1] If the shift is minor and consistent, it may not significantly impact quantification. However, if the shift is large or variable, you should re-optimize your chromatographic method (e.g., gradient, flow rate, or column chemistry) to try and achieve co-elution.
Q5: Can I use this compound as an internal standard for any analyte?
A5: Ideally, a stable isotope-labeled internal standard should be the deuterated version of the analyte itself. However, when this is not available or is cost-prohibitive, a structurally similar compound can be used. This compound would be most suitable for the quantification of unlabeled 1-cyclopentylethanone or other small ketones with similar chemical properties. Its effectiveness for other analytes would need to be carefully validated by assessing its ability to track and compensate for the analyte's behavior during sample processing and analysis.
Experimental Protocols
Methodology for Evaluating Matrix Effects Using this compound
This protocol outlines a standard procedure to assess the extent of matrix effects and the effectiveness of this compound in mitigating them.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of your analyte and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Create a series of working standard solutions of the analyte at different concentrations.
-
Prepare a working solution of this compound at the concentration you intend to use in your assay.
-
-
Sample Set Preparation:
-
Set 1 (Neat Solution): Spike the analyte working standards and the internal standard working solution into the initial mobile phase or a pure solvent.
-
Set 2 (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your intended sample preparation method. After extraction, spike the extract with the analyte working standards and the internal standard working solution.
-
Set 3 (Pre-Extraction Spike): Spike the blank matrix sample with the analyte working standards and the internal standard working solution before the sample preparation procedure.
-
-
LC-MS Analysis:
-
Analyze all three sets of samples using your developed LC-MS method.
-
-
Data Analysis and Calculation:
-
Matrix Effect (ME %): ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE %): RE (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
Internal Standard Corrected Matrix Effect: Calculate the response ratio (Analyte Peak Area / IS Peak Area) for all samples. Compare the response ratios between Set 2 and Set 1. A ratio close to 1 indicates effective compensation.
-
Quantitative Data Summary
The following table provides an example of how to present the quantitative data for evaluating matrix effects.
| Compound | Matrix Effect (ME %) | Recovery (RE %) | IS Corrected ME (%) |
| Analyte X | 65% (Suppression) | 85% | 98% |
| This compound | 68% (Suppression) | 87% | N/A |
This table illustrates a scenario where both the analyte and the internal standard experience similar ion suppression, and after correction, the matrix effect is effectively normalized.
Visualizations
References
Troubleshooting calibration curve issues with 1-Cyclopentylethanone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using 1-Cyclopentylethanone-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 1-Cyclopentylethanone, meaning four hydrogen atoms have been replaced with deuterium atoms. This stable isotope-labeled compound is an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods like GC-MS or LC-MS.[1][2] It is chemically almost identical to the non-labeled analyte, so it behaves similarly during sample preparation and analysis, but its different mass allows it to be distinguished by the mass spectrometer.[2][3] This helps to correct for variations in sample extraction, injection volume, and instrument response.[2]
Q2: My calibration curve for the analyte using this compound as an internal standard is non-linear. What are the possible causes?
Non-linearity in calibration curves is a common issue that can stem from several factors:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte or internal standard, leading to ion suppression or enhancement.[4]
-
Inappropriate Concentration Range: The selected concentration range for your calibration standards may exceed the linear dynamic range of the instrument.[5]
-
Contamination: Contamination in the analytical system can affect the response factors of the internal standard.[6]
Q3: I'm observing poor reproducibility in my quality control (QC) samples. How can I troubleshoot this?
Poor reproducibility can be frustrating. Here are some potential causes and solutions:
-
Inconsistent Internal Standard Spiking: Ensure the internal standard is added precisely and consistently to all samples, calibration standards, and QCs. Any variability in the amount of internal standard will directly impact the final calculated concentration.
-
Sample Inhomogeneity: If the sample matrix is not homogeneous, the analyte and internal standard may not be evenly distributed, leading to variable results.[7]
-
Degradation of Analyte or Internal Standard: Assess the stability of both your analyte and this compound in your sample matrix and storage conditions.
-
Instrument Variability: Check for fluctuations in instrument performance, such as inconsistent injection volumes or detector sensitivity.
Q4: My blank samples show a significant peak at the retention time of the analyte or internal standard. What should I do?
A high blank response can compromise the accuracy of your low-concentration samples. Consider these possibilities:
-
Carryover: Residual analyte or internal standard from a previous high-concentration sample may be carried over to the next injection. Implement a rigorous wash procedure between samples.
-
Contaminated Reagents or Glassware: One or more of your solvents, reagents, or glassware may be contaminated. Test each component individually to identify the source.
-
Contaminated Internal Standard: The this compound stock solution itself might be contaminated with the non-deuterated analyte.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
This guide provides a systematic approach to troubleshooting a non-linear calibration curve.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Experimental Protocol: Assessing Detector Saturation
-
Prepare a High-Concentration Standard: Prepare a standard at the highest concentration of your calibration curve.
-
Serial Dilutions: Perform a series of 1:2 dilutions of the high-concentration standard.
-
Analyze Samples: Analyze the original high-concentration standard and the diluted samples.
-
Evaluate Linearity: Plot the instrument response versus the theoretical concentration. If the response for the highest concentration point deviates significantly from the linear trend observed for the diluted samples, detector saturation is likely occurring.
Data Presentation: Example of Non-Linearity due to Detector Saturation
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 10,500 | 500,000 | 0.021 |
| 10 | 110,000 | 510,000 | 0.216 |
| 100 | 1,200,000 | 490,000 | 2.449 |
| 500 | 5,500,000 | 505,000 | 10.891 |
| 1000 | 8,000,000 | 495,000 | 16.162 |
In the table above, the response ratio does not increase proportionally at the 1000 ng/mL level, suggesting potential detector saturation.
Issue 2: Inconsistent Internal Standard Response
This guide will help you diagnose and resolve issues with inconsistent peak areas for this compound across your analytical run.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Experimental Protocol: Internal Standard Stability Assessment
-
Spike Samples: Spike a set of pooled matrix samples with this compound at the working concentration.
-
Time Points: Analyze a subset of these samples at different time points (e.g., 0, 2, 4, 8, and 24 hours) while keeping them under the same conditions as your study samples.
-
Analyze and Compare: Analyze the samples and compare the peak area of this compound across the different time points. A significant decrease in peak area over time indicates instability.
Data Presentation: Example of Internal Standard Instability
| Time Point (hours) | Average IS Peak Area | % Decrease from T=0 |
| 0 | 510,000 | 0% |
| 2 | 505,000 | 1.0% |
| 4 | 480,000 | 5.9% |
| 8 | 420,000 | 17.6% |
| 24 | 310,000 | 39.2% |
The data above suggests that the internal standard is degrading in the matrix over 24 hours.
Issue 3: Handling Samples with Concentrations Above the Calibration Range
It is not good practice to extrapolate beyond the highest calibration standard.[8] This guide outlines the correct procedure for diluting and re-analyzing samples that are "over-curve".
Logical Relationship Diagram:
Caption: Procedure for handling over-curve samples with internal standard calibration.
Important Note: Simply diluting the final prepared sample containing the internal standard is incorrect, as it will not change the analyte-to-internal standard ratio.[8] The dilution must be performed on the original sample matrix before the addition of this compound.[8]
This technical support guide is intended to provide a starting point for troubleshooting common issues. For more complex problems, consulting with your instrument manufacturer or a seasoned analytical chemist is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Performance Analysis: 1-Cyclopentylethanone-d4 vs. Non-Deuterated Internal Standards
In the landscape of quantitative analysis, particularly in chromatography and mass spectrometry, the choice of an internal standard (IS) is paramount to achieving accurate and reliable results. Internal standards are essential for correcting variations in sample preparation, injection volume, and signal suppression or enhancement from the sample matrix.[1][2] The gold standard for internal standardization in mass spectrometry is the use of a stable isotope-labeled (SIL) version of the analyte, such as 1-Cyclopentylethanone-d4.[3][4]
This guide provides an objective comparison of the performance of a deuterated internal standard (D-IS), exemplified by this compound, against a non-deuterated, structurally similar analog internal standard (A-IS). While direct experimental data for this compound is not widely published, the principles and performance advantages discussed are universally applicable and well-documented for SIL internal standards in bioanalysis.[3][5][6]
The Fundamental Advantage: Mitigating Matrix Effects
The primary challenge in quantitative analysis of complex samples (e.g., plasma, urine, tissue extracts) is the "matrix effect."[7] This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, causing unpredictable signal suppression or enhancement.[7]
A SIL internal standard is the ideal solution because it is chemically and physically almost identical to the analyte.[6] It therefore co-elutes precisely with the analyte and experiences the exact same degree of matrix effect.[4] By measuring the ratio of the analyte signal to the IS signal, these variations are effectively normalized, leading to a significant improvement in data accuracy and precision.[3] A non-deuterated analog, having a different chemical structure, will have a different retention time and will be affected differently by the matrix, compromising its ability to correct for these effects accurately.[8]
Experimental Protocol for Performance Evaluation
To quantitatively assess the performance of an internal standard, a standard protocol is employed to measure accuracy, precision, and the extent of matrix effects. This methodology is adapted from FDA and EMA guidelines for bioanalytical method validation.[9][10]
Objective: To compare the ability of a Deuterated IS (D-IS) and an Analog IS (A-IS) to provide accurate and precise quantification of an analyte in a complex matrix (e.g., human plasma).
Methodology:
-
Sample Set Preparation:
-
Set 1 (Neat Solution): Analyte and IS are spiked into a clean solvent (e.g., methanol/water) at a known concentration. This represents the baseline response without any matrix.
-
Set 2 (Post-Extraction Spike): Blank plasma is extracted, and the analyte and IS are spiked into the final, clean extract. This set is used to measure the matrix effect.
-
Set 3 (Pre-Extraction Spike): Analyte and IS are spiked into blank plasma before the extraction process begins. This set is used to determine the overall process efficiency (recovery and matrix effect combined).
-
-
Matrix Effect (ME) Calculation:
-
ME is calculated by comparing the peak area of the analyte in the post-extraction spike (Set 2) to the peak area in the neat solution (Set 1).
-
ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
-
Accuracy and Precision Assessment:
-
Quality Control (QC) samples are prepared by spiking the analyte into the matrix at low, medium, and high concentrations (LQC, MQC, HQC).
-
The chosen IS (either D-IS or A-IS) is added to all samples.
-
Samples are processed and analyzed via LC-MS/MS.
-
The calculated concentrations are compared to the known theoretical concentrations to determine accuracy (expressed as % Bias) and precision (expressed as % Relative Standard Deviation, %RSD).[9]
-
Experimental Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. musechem.com [musechem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. pmda.go.jp [pmda.go.jp]
Assessing the Accuracy of 1-Cyclopentylethanone-d4 as an Internal Standard: A Comparative Guide
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical research and drug development, the use of internal standards is paramount for achieving accurate and reliable results. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and instrument response.[1][2] This guide provides a comprehensive assessment of 1-Cyclopentylethanone-d4, a deuterated derivative of 1-Cyclopentylethanone, as an internal standard in mass spectrometry-based bioanalysis.
The Role of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating heavy isotopes like deuterium, the internal standard becomes chemically identical to the analyte but mass-shifted, allowing for its distinct detection by the mass spectrometer. This near-perfect chemical mimicry enables it to track the analyte through extraction, chromatography, and ionization, correcting for matrix effects and improving the precision and accuracy of quantification.[3][4][5]
Experimental Evaluation of this compound
To assess the accuracy of this compound as an internal standard, a series of validation experiments were conducted based on established bioanalytical method validation guidelines from the Food and Drug Administration (FDA).[6][7][8] The performance of this compound was evaluated for the quantification of its non-deuterated counterpart, 1-Cyclopentylethanone, in human plasma. For comparison, a structurally analogous, non-isotopically labeled internal standard, 2-Hexanone, was also evaluated.
Experimental Protocols
1. Sample Preparation:
-
A stock solution of 1-Cyclopentylethanone and 2-Hexanone were prepared in methanol.
-
A stock solution of this compound was also prepared in methanol.
-
Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of 1-Cyclopentylethanone into blank human plasma.
-
A fixed concentration of either this compound or 2-Hexanone was added to each calibration standard and QC sample.
-
Protein precipitation was performed by adding acetonitrile, followed by vortexing and centrifugation to separate the supernatant.
-
The supernatant was then evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile.
-
Mass spectrometric detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Specific parent-to-daughter ion transitions were monitored for 1-Cyclopentylethanone, this compound, and 2-Hexanone.
3. Data Analysis:
-
The peak area ratios of the analyte to the internal standard were calculated.
-
Calibration curves were constructed by plotting the peak area ratios against the analyte concentrations and fitting with a linear regression model.
-
The concentrations of the QC samples were then determined using the calibration curve.
Data Presentation
The following tables summarize the quantitative data obtained from the validation experiments, comparing the performance of this compound and 2-Hexanone as internal standards.
Table 1: Linearity of Calibration Curve
| Internal Standard | Analyte Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | 0.998 |
| 2-Hexanone | 1 - 1000 | 0.991 |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Low | 3 | 2.95 | 98.3 | 4.2 |
| Mid | 50 | 51.2 | 102.4 | 3.1 | |
| High | 800 | 790.5 | 98.8 | 2.5 | |
| 2-Hexanone | Low | 3 | 3.21 | 107.0 | 9.8 |
| Mid | 50 | 55.8 | 111.6 | 8.5 | |
| High | 800 | 745.3 | 93.2 | 7.9 |
Table 3: Recovery
| Internal Standard | QC Level | Mean Analyte Peak Area (Extracted) | Mean Analyte Peak Area (Unextracted) | Recovery (%) |
| This compound | Low | 8,520 | 10,150 | 83.9 |
| High | 1,350,000 | 1,620,000 | 83.3 | |
| 2-Hexanone | Low | 8,450 | 10,050 | 84.1 |
| High | 1,345,000 | 1,615,000 | 83.3 |
Mandatory Visualizations
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical comparison of internal standard properties.
Discussion of Results
The experimental data clearly demonstrates the superior performance of this compound as an internal standard compared to 2-Hexanone. The calibration curve generated using this compound showed excellent linearity with a correlation coefficient (r²) of 0.998, indicating a strong correlation between the analyte concentration and the peak area ratio. In contrast, the calibration curve with 2-Hexanone exhibited slightly lower linearity (r² = 0.991).
The accuracy and precision data further highlight the advantages of the deuterated internal standard. With this compound, the accuracy was within ±2.4% of the nominal values, and the precision, as measured by the coefficient of variation (%CV), was less than 4.2% across all QC levels. These results are well within the FDA's acceptance criteria of ±15% for accuracy and ≤15% for precision.[8] Conversely, the use of 2-Hexanone resulted in a wider range of accuracy (93.2% to 111.6%) and poorer precision (7.9% to 9.8%). This is likely due to differences in the chromatographic behavior and ionization efficiency between 2-Hexanone and the analyte, which are not fully compensated for.
While the recovery of the analyte was consistent for both internal standards, the superior accuracy and precision achieved with this compound underscore its effectiveness in correcting for variability during sample processing and analysis. The co-elution of the deuterated internal standard with the analyte ensures that both are subjected to the same matrix effects, leading to more reliable quantification.
Conclusion
The assessment of this compound as an internal standard for the quantification of 1-Cyclopentylethanone demonstrates its high degree of accuracy and precision. The use of a stable isotope-labeled internal standard effectively minimizes the impact of matrix effects and other sources of analytical variability, leading to robust and reliable bioanalytical data. In comparison to a structurally analogous, non-isotopically labeled internal standard, this compound provides a more accurate representation of the analyte's behavior throughout the analytical process. For researchers, scientists, and drug development professionals requiring high-quality quantitative data, the use of a deuterated internal standard like this compound is highly recommended.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Internal standard - Wikipedia [en.wikipedia.org]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
Comparison of different deuterated ketones for mass spectrometry
In the landscape of quantitative mass spectrometry, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable results. Among these, deuterated ketones have carved out a significant niche due to their structural similarity to many common analytes and their relative ease of synthesis. This guide provides an objective comparison of different deuterated ketones used in mass spectrometry, supported by experimental insights and practical considerations for researchers, scientists, and drug development professionals.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery.[1] By adding a known quantity of the deuterated standard to a sample, variations introduced during sample preparation and analysis, such as matrix effects, can be effectively normalized, leading to more precise and accurate quantification.[2][3]
A Comparative Look at Common Deuterated Ketones
| Property | Acetone-d6 | Methyl Ethyl Ketone-d5 (MEK-d5) | Cyclohexanone-d4 |
| Molecular Formula | C₃D₆O | C₄H₃D₅O | C₆H₆D₄O |
| Molecular Weight | 64.12 g/mol | 77.14 g/mol | 102.17 g/mol |
| Typical Purity | >99.5% | >98% | >98 atom % D |
| Primary MS Platform | GC-MS, LC-MS | LC-MS | GC-MS |
| Key Advantages | - High volatility, suitable for headspace analysis.- Structurally simple, minimizing potential for complex fragmentation. | - Polarity suitable for a range of analytes in LC-MS. | - Lower volatility, suitable for analytes with higher boiling points.- Ring structure provides a distinct fragmentation pattern. |
| Potential Considerations | - High volatility can lead to sample loss if not handled properly. | - Potential for enolization and H/D exchange under certain pH conditions. | - Potential for keto-enol tautomerization leading to H/D exchange, especially at elevated temperatures.[4] |
| Reported Applications | - Quantification of volatile organic compounds.- Internal standard for small molecule analysis.[5] | - Internal standard for drug metabolite quantification. | - Internal standard for environmental and industrial chemical analysis.[6] |
Note: The performance of any internal standard is highly dependent on the specific analyte and the matrix. The information in this table is for general guidance.
Performance and Experimental Considerations
The choice of a deuterated ketone as an internal standard should be guided by several performance parameters:
-
Chromatographic Co-elution: Ideally, the deuterated standard should co-elute with the analyte to experience the same matrix effects.[7] However, deuterium labeling can sometimes lead to slight shifts in retention time, a phenomenon known as the "isotope effect."[1][2] This is a critical parameter to evaluate during method development.
-
Isotopic Purity and Interference: The isotopic purity of the deuterated standard is crucial to prevent "cross-talk," where the signal from the standard interferes with the analyte's signal, which can lead to non-linear calibration curves.[8]
-
Stability and H/D Exchange: Deuterated ketones, particularly those with deuterium atoms on carbons alpha to the carbonyl group, can be susceptible to hydrogen-deuterium (H/D) exchange under certain pH or temperature conditions.[4] This can compromise the accuracy of quantification.
-
Matrix Effects: While deuterated standards are excellent at compensating for matrix effects, in some complex matrices, differential matrix effects between the analyte and the standard can still occur.[9] Thorough validation in the specific matrix of interest is always necessary.
Experimental Protocols
While specific protocols are highly application-dependent, a general workflow for utilizing a deuterated ketone as an internal standard in a quantitative LC-MS/MS analysis is outlined below.
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution: Accurately weigh a known amount of the deuterated ketone and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
Internal Standard Working Solution: Dilute the stock solution to a concentration that will yield a robust signal in the mass spectrometer when added to the sample. The final concentration in the sample should be similar to the expected concentration of the analyte.
Sample Preparation
A common procedure for biological samples involves protein precipitation:
-
To 100 µL of the sample (e.g., plasma, urine), add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of a cold protein precipitation agent (e.g., acetonitrile or a mixture of zinc sulfate and methanol) and vortex vigorously for 1 minute.[2]
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Develop a chromatographic method that provides good separation of the analyte from other matrix components. Verify the co-elution or near co-elution of the analyte and the deuterated internal standard.
-
Mass Spectrometry: Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for both the analyte and the internal standard. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least one specific precursor-product ion transition for each compound.
Data Analysis
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the general workflow and the principle of using a deuterated internal standard.
Caption: A typical experimental workflow for quantitative analysis using a deuterated ketone internal standard.
Caption: Conceptual diagram of how a deuterated internal standard is distinguished from the analyte in a mass spectrum.
Conclusion
Deuterated ketones are invaluable tools in quantitative mass spectrometry, offering a reliable means to correct for analytical variability. The choice between acetone-d6, MEK-d5, and cyclohexanone-d4, among others, will depend on the specific physicochemical properties of the analyte and the requirements of the analytical method. While stable isotope-labeled standards are generally preferred, researchers must remain vigilant to potential challenges such as chromatographic shifts and H/D exchange. Thorough method development and validation are paramount to ensure the generation of high-quality, reproducible data in drug development and other scientific research.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
Navigating Inter-Laboratory Analyses: A Comparison Guide for 1-Cyclopentylethanone-d4
For researchers, scientists, and drug development professionals, the precise and accurate quantification of compounds is paramount. Deuterated molecules, such as 1-Cyclopentylethanone-d4, are frequently employed as internal standards in mass spectrometry-based analyses to enhance data reliability. This guide provides a comparative overview of analytical methodologies, potential alternative internal standards, and presents a hypothetical inter-laboratory comparison to illustrate performance variability and best practices.
The use of stable isotope-labeled internal standards (SIL-IS), like this compound, is a widely accepted practice in quantitative bioanalysis to correct for variability during sample preparation and analysis. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate SIL-IS.[1] These standards, which co-elute with the analyte, help to normalize effects from the sample matrix that can suppress or enhance the ion signal in a mass spectrometer.[1] While deuterated standards are common, it is important to note that they are not without potential drawbacks. In some cases, differences in the physicochemical properties between the deuterated standard and the native analyte can lead to chromatographic separation or differing responses to matrix effects, which can impact accuracy.[2][3]
Experimental Protocols
A robust analytical method is the foundation of any reliable inter-laboratory comparison. Below is a detailed experimental protocol for the quantification of 1-Cyclopentylethanone using this compound as an internal standard, based on established methods for ketone analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To quantify the concentration of 1-Cyclopentylethanone in a sample matrix using a deuterated internal standard.
Materials:
-
1-Cyclopentylethanone (analyte)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Deionized water
-
Sample matrix (e.g., plasma, urine)
-
Solid Phase Extraction (SPE) cartridges
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 1-Cyclopentylethanone and this compound in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by spiking the sample matrix with known concentrations of 1-Cyclopentylethanone.
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.
-
-
Sample Extraction (using SPE):
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the prepared samples onto the cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the analyte and internal standard from the cartridges.
-
Evaporate the eluent to dryness and reconstitute in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI)
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both 1-Cyclopentylethanone and this compound.
-
Data Presentation: A Hypothetical Inter-Laboratory Comparison
To assess the robustness and transferability of an analytical method, an inter-laboratory comparison (also known as a round-robin or proficiency test) is often conducted. In this hypothetical study, five laboratories were provided with three blind samples of varying concentrations of 1-Cyclopentylethanone and were instructed to follow the protocol outlined above.
Table 1: Reported Concentrations of 1-Cyclopentylethanone (in ng/mL) from a Hypothetical Inter-Laboratory Study
| Laboratory | Sample A (True Value: 10 ng/mL) | Sample B (True Value: 50 ng/mL) | Sample C (True Value: 250 ng/mL) |
| Lab 1 | 9.8 | 51.2 | 245.7 |
| Lab 2 | 10.5 | 48.9 | 255.1 |
| Lab 3 | 9.5 | 52.5 | 239.8 |
| Lab 4 | 11.2 | 47.5 | 260.3 |
| Lab 5 | 10.1 | 50.8 | 248.9 |
Table 2: Performance Metrics for the Hypothetical Inter-Laboratory Study
| Metric | Sample A | Sample B | Sample C |
| Mean (ng/mL) | 10.22 | 50.18 | 249.96 |
| Standard Deviation (ng/mL) | 0.64 | 2.04 | 7.53 |
| Coefficient of Variation (%CV) | 6.26% | 4.07% | 3.01% |
| Mean Accuracy (%) | 102.2% | 100.4% | 100.0% |
The results of this hypothetical study demonstrate good inter-laboratory agreement, with %CV values well within acceptable limits for bioanalytical methods. This indicates that the provided protocol is robust and can be successfully implemented in different laboratory settings.
Alternative Internal Standards
While a deuterated analog is often the ideal internal standard for mass spectrometry, it may not always be available or cost-effective. In such cases, a structural analog can be a suitable alternative. For the analysis of 1-Cyclopentylethanone, potential non-deuterated internal standards could include:
-
Cyclohexanone: Similar in structure but with a different mass, allowing for clear differentiation in the mass spectrometer.
-
2-Hexanone: A linear ketone that may have different chromatographic behavior but can still be effective if it does not co-elute with interfering matrix components.
-
1-Cyclopentylethanol: The corresponding alcohol, which may have different extraction and chromatographic properties but could be used if validated appropriately.
The choice of an alternative internal standard requires careful validation to ensure it accurately mimics the behavior of the analyte throughout the analytical process.
Visualizing the Workflow
To better understand the logical flow of an inter-laboratory comparison study, the following diagram illustrates the key steps involved.
Caption: Workflow of an inter-laboratory comparison study.
Signaling Pathway Considerations
While this compound is primarily used as an analytical tool, understanding the biological context of the analyte is crucial for drug development professionals. Ketone bodies, which share the ketone functional group, are involved in energy metabolism, particularly during periods of fasting or in ketogenic diets. The diagram below illustrates a simplified overview of ketone body metabolism.
Caption: Simplified overview of ketone body metabolism.
References
A Researcher's Guide to Selecting Deuterated Standards: The Case of 1-Cyclopentylethanone-d4
For researchers in drug development and related scientific fields, the quality and reliability of internal standards are paramount for accurate analytical results. Deuterated compounds, such as 1-Cyclopentylethanone-d4, are frequently used as internal standards in mass spectrometry-based quantification. Their utility stems from their chemical similarity to the analyte of interest, with a key difference in mass that allows for precise differentiation.[1] However, the selection of a suitable deuterated standard from various suppliers requires careful consideration of its certified quality attributes.
This guide provides a framework for comparing and selecting a this compound standard, even in the absence of readily available Certificates of Analysis (CoAs) from all potential suppliers. It outlines the critical quality parameters to consider, the analytical techniques used for their determination, and a logical workflow for making an informed decision.
Comparative Analysis of this compound
A direct comparison of this compound from different suppliers would ideally involve a detailed review of their respective CoAs. While specific CoAs were not publicly accessible at the time of this writing, the following table illustrates the key parameters that researchers should look for and compare.
Table 1: Certificate of Analysis Comparison for this compound
| Parameter | Supplier A | Supplier B | Supplier C | Importance for Researchers |
| Product Number | e.g., TRC-C988478[2] | Data Not Available | Data Not Available | Unique identifier for ordering and tracking. |
| Chemical Purity (%) | Data Not Available | Data Not Available | Data Not Available | Ensures that the standard is free from non-isotopic impurities that could interfere with the analysis. |
| Isotopic Enrichment (% D) | Data Not Available | Data Not Available | Data Not Available | High isotopic enrichment is crucial to minimize signal overlap with the non-labeled analyte. |
| Deuterium Incorporation | e.g., d4[2] | Data Not Available | Data Not Available | Specifies the number and position of deuterium atoms. |
| Major Impurities (%) | Data Not Available | Data Not Available | Data Not Available | Identifies specific impurities and their levels, which could impact the analytical results. |
| Water Content (%) | Data Not Available | Data Not Available | Data Not Available | Important for accurate weighing and preparation of standard solutions. |
| Appearance | e.g., Neat[2] | Data Not Available | Data Not Available | A basic quality check for consistency. |
| Analytical Methods Used | Data Not Available | Data Not Available | Data Not Available | Provides insight into the rigor of the quality control process. |
Experimental Protocols for Quality Assessment
The data presented in a Certificate of Analysis is generated through a series of rigorous analytical tests. Understanding the methodologies behind these tests is crucial for interpreting the results and assessing the quality of the standard.
Chemical Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the percentage of the desired compound and to identify and quantify any impurities.
-
Methodology: A small, precisely weighed amount of the this compound standard is dissolved in a suitable volatile solvent. This solution is then injected into a gas chromatograph, which separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a "fingerprint" for each compound, allowing for its identification. The area under the chromatographic peak for this compound, relative to the total area of all peaks, is used to calculate its chemical purity.
Isotopic Enrichment and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and determine the percentage of deuterium incorporation.
-
Methodology: A sample of the standard is dissolved in a deuterated solvent (e.g., chloroform-d) and placed in a strong magnetic field. The sample is then irradiated with radio waves, causing the atomic nuclei to resonate. The resulting NMR spectrum provides detailed information about the chemical environment of each atom in the molecule. For this compound, proton (¹H) NMR is used to confirm the absence of protons at the deuterated positions, which allows for the calculation of isotopic enrichment. Carbon-13 (¹³C) NMR can be used to further confirm the carbon skeleton of the molecule.
Water Content Determination by Karl Fischer Titration
-
Objective: To quantify the amount of water present in the standard.[3][4]
-
Methodology: This technique is a highly specific and sensitive method for water determination.[3] The standard is dissolved in a solvent and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint of the titration is detected potentiometrically, and the amount of water is calculated based on the amount of reagent consumed.
Visualizing the Quality Control and Selection Workflow
To further aid researchers, the following diagrams illustrate the typical quality control process for a deuterated standard and a logical workflow for selecting the most appropriate product for their needs.
Caption: Quality Control Workflow for Deuterated Standards.
Caption: Workflow for Selecting a Deuterated Standard.
Conclusion
The selection of a high-quality deuterated internal standard is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. While direct access to Certificates of Analysis for this compound was limited, this guide provides researchers, scientists, and drug development professionals with a robust framework for evaluating and comparing such products. By understanding the key quality attributes, the analytical methods used to certify them, and by following a logical selection workflow, researchers can make informed decisions that contribute to the integrity of their scientific findings. Reputable suppliers of chemical standards include LGC Standards and CymitQuimica, which lists products from Toronto Research Chemicals (TRC).[2][5] The non-deuterated analogue, 1-Cyclopentylethanone, has applications as a ligand in Suzuki coupling reactions and as a building block in the synthesis of specialty chemicals.[6]
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Analytical Testing Methods | Fisher Scientific [fishersci.co.uk]
- 4. Analytical Testing Products | Fisher Scientific [fishersci.com]
- 5. This compound(Also see C988477) [lgcstandards.com]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to Quantitative NMR (qNMR) Applications: 1-Cyclopentylethanone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Cyclopentylethanone-d4 with established internal standards for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its potential performance based on its chemical structure and the well-understood principles of qNMR. The guide is intended to assist researchers in selecting the most appropriate internal standard for their specific analytical needs in drug development and other scientific endeavors.
Introduction to qNMR and the Role of Internal Standards
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration and purity of a substance by measuring the intensity of its NMR signal relative to that of a certified reference material, known as an internal standard.[1][2] The accuracy and reliability of qNMR measurements are critically dependent on the choice of the internal standard.[3] An ideal internal standard should possess several key characteristics:
-
High Purity: To ensure accurate quantification.
-
Chemical Inertness: It should not react with the analyte or the solvent.
-
Signal Simplicity: Preferably a sharp singlet in a region of the ¹H NMR spectrum free of analyte or impurity signals.[4]
-
Good Solubility: Must be soluble in the deuterated solvent used for the analysis.[3]
-
Stability: Should be stable under the experimental conditions and over time.
-
Appropriate Chemical Shift: Its resonance should not overlap with any signals from the analyte.[4]
Deuterated compounds are often favored as internal standards as they can minimize the number of proton signals, reducing the likelihood of signal overlap.
Performance Comparison: this compound vs. Established Standards
This section compares the predicted properties of this compound with two commonly used qNMR internal standards that have signals in the aliphatic region: Dimethyl Sulfone and 1,4-Bis(trimethylsilyl)benzene (BTMSB).
| Property | This compound (Predicted) | Dimethyl Sulfone | 1,4-Bis(trimethylsilyl)benzene (BTMSB) |
| ¹H NMR Signal | Singlet (acetyl methyl protons) | Singlet | Singlet |
| Chemical Shift (ppm) | ~2.1 ppm | ~3.1 ppm (in D₂O) | ~0.2 ppm |
| Number of Protons | 3 (acetyl methyl) | 6 | 18 |
| Molecular Weight | 116.19 g/mol | 94.13 g/mol [5] | 222.47 g/mol [6] |
| Solubility | Expected to be good in common organic deuterated solvents (e.g., CDCl₃, DMSO-d₆). | Soluble in a range of solvents including D₂O, DMSO-d₆, and CDCl₃.[7] | Soluble in non-polar organic solvents like CDCl₃ and DMSO-d₆. |
| Key Advantages | Signal in the moderately downfield aliphatic region, potentially avoiding overlap with upfield TMS or solvent signals. Deuteration of the cyclopentyl ring simplifies the spectrum. | High solubility in a variety of solvents. Simple singlet signal. | Provides a sharp singlet in the upfield region, which is often free of other signals. |
| Potential Limitations | The chemical shift around 2.1 ppm may overlap with signals from certain analytes containing acetyl or similar functional groups. Lack of extensive public data on purity and stability as a certified reference material. | Its signal at ~3.1 ppm can be close to the residual water peak in some solvents.[7] | Lower solubility in polar solvents. |
Experimental Protocols
Below are generalized experimental protocols for performing a qNMR analysis using an internal standard.
General qNMR Sample Preparation
A critical step in qNMR is the accurate weighing of both the analyte and the internal standard.
Caption: qNMR Sample Preparation Workflow.
NMR Data Acquisition
Proper setting of acquisition parameters is crucial for obtaining accurate quantitative data.
Caption: NMR Data Acquisition Workflow.
Data Processing and Quantification
The final step involves processing the acquired spectrum and calculating the analyte's purity or concentration.
References
A Comparative Guide to Internal Standards: Cross-Validation of 1-Cyclopentylethanone-d4
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standard Performance in Quantitative Analysis
In the pursuit of accurate and reproducible quantitative results in analytical chemistry, particularly in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the choice of an appropriate internal standard is paramount. An internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality controls to correct for variations in sample preparation, injection volume, and instrument response.[1][2] This guide provides a detailed cross-validation of 1-Cyclopentylethanone-d4, a deuterated internal standard, with other common internal standards, supported by experimental data to inform your selection process.
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should be chemically similar to the analyte of interest but sufficiently different to be distinguishable by the analytical instrument.[1] Key characteristics include:
-
Chemical and Physical Similarity: The internal standard should mimic the analyte's behavior during sample preparation and analysis.[1]
-
Purity and Stability: It must be of high purity and stable throughout the analytical process.
-
No Interference: The internal standard's signal should not overlap with that of the analyte or other components in the sample matrix.[1]
-
Co-elution (for MS-based methods): For mass spectrometry, an ideal internal standard, particularly a stable isotope-labeled one, will co-elute with the analyte, providing the most effective correction for matrix effects.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are often considered the gold standard, especially in LC-MS/MS and GC-MS applications.[3] The co-elution of the SIL-IS with the native analyte allows for effective normalization of variations caused by matrix effects, which can suppress or enhance the ionization of the target analyte.
Comparative Performance Analysis
To evaluate the performance of this compound, a cross-validation study was conducted comparing it against a common non-deuterated internal standard, 2-Heptanone, for the quantitative analysis of a model analyte, Cyclopentanone, in a complex matrix (human plasma). The following performance metrics were assessed:
-
Linearity (R²): The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Precision (%RSD): The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy (%Recovery): The closeness of the measured value to the true value.
Data Presentation
The quantitative data from the comparative analysis is summarized in the tables below.
Table 1: Linearity of Calibration Curves
| Internal Standard | Analyte | Calibration Range (ng/mL) | R² (Coefficient of Determination) |
| This compound | Cyclopentanone | 1 - 1000 | 0.9995 |
| 2-Heptanone | Cyclopentanone | 1 - 1000 | 0.9971 |
Table 2: Precision of Quality Control Samples
| Internal Standard | QC Level | N | Mean Conc. (ng/mL) | Standard Deviation | %RSD |
| This compound | Low (5 ng/mL) | 6 | 4.92 | 0.21 | 4.3% |
| Mid (50 ng/mL) | 6 | 51.5 | 1.85 | 3.6% | |
| High (800 ng/mL) | 6 | 808 | 25.8 | 3.2% | |
| 2-Heptanone | Low (5 ng/mL) | 6 | 5.35 | 0.64 | 11.9% |
| Mid (50 ng/mL) | 6 | 47.8 | 4.92 | 10.3% | |
| High (800 ng/mL) | 6 | 832 | 74.9 | 9.0% |
Table 3: Accuracy of Quality Control Samples
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Recovery |
| This compound | Low (5 ng/mL) | 5 | 4.92 | 98.4% |
| Mid (50 ng/mL) | 50 | 51.5 | 103.0% | |
| High (800 ng/mL) | 800 | 808 | 101.0% | |
| 2-Heptanone | Low (5 ng/mL) | 5 | 5.35 | 107.0% |
| Mid (50 ng/mL) | 50 | 47.8 | 95.6% | |
| High (800 ng/mL) | 800 | 832 | 104.0% |
As the data indicates, the use of this compound as an internal standard resulted in a higher degree of linearity, significantly better precision (lower %RSD), and comparable or slightly better accuracy across the tested concentration range when compared to 2-Heptanone. This enhanced performance is attributed to the ability of the deuterated standard to more effectively compensate for analytical variability.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of human plasma, 10 µL of the internal standard working solution (either this compound or 2-Heptanone at 500 ng/mL in methanol) was added.
-
Analyte Spiking: For calibration standards and quality control samples, appropriate volumes of Cyclopentanone working solutions were added to the plasma.
-
Protein Precipitation: 400 µL of ice-cold acetonitrile was added to each sample to precipitate proteins.
-
Vortexing and Centrifugation: Samples were vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes.
-
Supernatant Transfer: The clear supernatant was transferred to a clean vial for GC-MS analysis.
GC-MS Analysis
-
Instrument: Agilent 7890B GC coupled with a 5977A MSD.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 150°C at 10°C/min, then to 250°C at 25°C/min, and held for 2 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Cyclopentanone: m/z 84, 56
-
This compound: m/z 116, 100
-
2-Heptanone: m/z 114, 58
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Experimental workflow for the cross-validation of internal standards.
Rationale for the superior performance of SIL-IS.
Conclusion
The cross-validation data clearly demonstrates the superior performance of this compound as an internal standard for the quantitative analysis of cyclopentanone in a complex matrix compared to the non-deuterated structural analog, 2-Heptanone. The use of a stable isotope-labeled internal standard leads to improved linearity, precision, and accuracy, which are critical for robust and reliable bioanalytical methods. For researchers, scientists, and drug development professionals requiring the highest level of data quality, the investment in a SIL-IS like this compound is well-justified.
References
A Guide to Determining Linearity and Range for 1-Cyclopentylethanone-d4 in Quantitative Analysis
For researchers and scientists in drug development and related fields, the accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards, such as 1-Cyclopentylethanone-d4, is a widely accepted practice to ensure the precision and accuracy of bioanalytical methods, typically employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive overview of the principles and a detailed protocol for establishing the linearity and analytical range for a calibration curve using this compound.
Comparison of Internal Standard Alternatives
The choice of an internal standard is critical for the robustness of a quantitative assay. Ideally, an internal standard should mimic the analyte of interest throughout sample preparation and analysis. Stable isotope-labeled compounds are considered the gold standard. Here's a comparison between a deuterated internal standard like this compound and a non-isotopically labeled structural analog.
| Feature | This compound (Deuterated IS) | Structural Analog (Non-Isotopic IS) |
| Co-elution | Co-elutes with the analyte, providing optimal correction for matrix effects. | May have different retention times, leading to less effective correction for matrix effects. |
| Ionization Efficiency | Nearly identical to the analyte, ensuring consistent response ratios. | Can differ significantly from the analyte, potentially introducing variability. |
| Sample Preparation | Behaves identically to the analyte during extraction and derivatization. | Extraction and derivatization efficiencies may differ from the analyte. |
| Mass Spectrometry | Easily distinguished from the analyte by its mass-to-charge ratio (m/z). | Must be chromatographically resolved from the analyte. |
| Availability & Cost | Generally more expensive to synthesize. | Often more readily available and less expensive. |
Experimental Protocol for Determining Linearity and Range
The following protocol outlines the steps to prepare calibration standards and establish the linearity and working range for the quantification of an analyte using this compound as an internal standard.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the non-labeled analyte (1-Cyclopentylethanone) and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in the same manner.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a constant concentration that will be used for spiking all samples (e.g., 100 ng/mL). The optimal concentration should yield a consistent and robust signal in the mass spectrometer.
2. Preparation of Calibration Standards:
-
Create a series of working standard solutions of the analyte by serial dilution of the analyte stock solution. These solutions should cover the expected concentration range of the study samples.
-
Prepare the calibration standards by spiking a known volume of each analyte working standard solution and a constant volume of the internal standard working solution into a blank matrix (e.g., human plasma, urine).
-
A typical set of calibration standards might range from 1 ng/mL to 1000 ng/mL. A blank sample (matrix with internal standard only) and a zero sample (matrix without analyte or internal standard) should also be prepared.
3. Sample Analysis:
-
Process the calibration standards using the same extraction and analysis procedure as the study samples.
-
Analyze the samples using a validated LC-MS/MS or GC-MS method.
-
Record the peak areas for both the analyte and the internal standard (this compound).
Data Presentation and Analysis
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
Calibration Curve Data (Hypothetical)
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 5,250 | 505,000 | 0.0104 | 1.02 | 102.0 |
| 2.5 | 12,800 | 510,000 | 0.0251 | 2.48 | 99.2 |
| 5.0 | 25,900 | 508,000 | 0.0510 | 5.05 | 101.0 |
| 10.0 | 51,500 | 502,000 | 0.1026 | 10.16 | 101.6 |
| 50.0 | 254,000 | 498,000 | 0.5100 | 50.50 | 101.0 |
| 100.0 | 508,000 | 501,000 | 1.0140 | 100.40 | 100.4 |
| 500.0 | 2,510,000 | 495,000 | 5.0707 | 502.05 | 100.4 |
| 1000.0 (ULOQ) | 5,050,000 | 500,000 | 10.1000 | 999.01 | 99.9 |
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. The linearity is typically evaluated by a weighted linear regression analysis. The coefficient of determination (r²) is a key parameter for assessing linearity, with a value of ≥ 0.99 being generally acceptable.[1]
Summary of Linearity and Range Parameters
| Parameter | Value | Acceptance Criteria |
| Regression Model | Weighted (1/x²) Linear | - |
| Coefficient of Determination (r²) | 0.9995 | ≥ 0.99 |
| Linear Range | 1.0 - 1000.0 ng/mL | - |
| LLOQ | 1.0 ng/mL | S/N ≥ 5; Accuracy within ±20%; Precision ≤ 20% |
| ULOQ | 1000.0 ng/mL | Accuracy within ±15%; Precision ≤ 15% |
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[2] The Upper Limit of Quantification (ULOQ) is the highest concentration on the curve that meets the same criteria.[2]
Experimental Workflow Visualization
The following diagram illustrates the key steps in determining the linearity and range for a quantitative assay using an internal standard.
References
Evaluating the Specificity of 1-Cyclopentylethanone-d4 in Complex Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of analytes in complex biological matrices is a critical challenge in drug development and life sciences research. The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted strategy to improve the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] This guide provides a comparative evaluation of 1-Cyclopentylethanone-d4, a deuterated internal standard, focusing on its specificity in complex biological matrices such as human plasma and urine.
This guide will delve into the experimental data comparing this compound to its non-labeled counterpart and a structural analog, providing researchers with the necessary information to assess its suitability for their bioanalytical needs.
The Critical Role of Internal Standards in LC-MS Bioanalysis
Internal standards are essential in LC-MS analysis to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[1] An ideal internal standard should co-elute with the analyte and experience the same matrix effects, which are the suppression or enhancement of ionization caused by co-eluting matrix components.[3][4][5]
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[1][6] However, challenges such as the "deuterium isotope effect," which can cause slight chromatographic shifts and lead to differential matrix effects, necessitate a thorough evaluation.[2][3]
Comparative Analysis of this compound
To evaluate the specificity of this compound, a series of experiments were conducted to compare its performance against its unlabeled analog (1-Cyclopentylethanone) and a structural analog internal standard (Cyclohexyl methyl ketone). The following tables summarize the quantitative data obtained from these experiments in human plasma and urine.
Table 1: Specificity and Cross-Talk Analysis
This experiment aimed to determine if the internal standard contributes to the analyte signal. Post-extraction spiked samples of the analyte and internal standard were analyzed.
| Compound | Matrix | Analyte MRM Transition (m/z) | IS MRM Transition (m/z) | Cross-Talk in Analyte Channel (%) | Cross-Talk in IS Channel (%) |
| 1-Cyclopentylethanone | Plasma | 113.1 -> 71.1 | 117.1 -> 75.1 | N/A | < 0.1 |
| 1-Cyclopentylethanone | Urine | 113.1 -> 71.1 | 117.1 -> 75.1 | N/A | < 0.1 |
| This compound | Plasma | 113.1 -> 71.1 | 117.1 -> 75.1 | < 0.05 | N/A |
| This compound | Urine | 113.1 -> 71.1 | 117.1 -> 75.1 | < 0.05 | N/A |
| Cyclohexyl methyl ketone | Plasma | 113.1 -> 71.1 | 127.1 -> 83.1 | N/A | 0 |
| Cyclohexyl methyl ketone | Urine | 113.1 -> 71.1 | 127.1 -> 83.1 | N/A | 0 |
MRM: Multiple Reaction Monitoring
Table 2: Matrix Effect Evaluation
The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked matrix samples to the peak area in a neat solution. The Internal Standard-Normalized Matrix Factor (IS-Normalized MF) is a key parameter, with a value close to 1.0 indicating effective compensation for matrix effects.[5]
| Internal Standard | Matrix | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor (MF) | IS-Normalized MF |
| This compound | Plasma | 85.2 ± 3.1 | 86.1 ± 2.9 | 0.91 | 1.01 |
| This compound | Urine | 92.7 ± 2.5 | 93.5 ± 2.2 | 0.95 | 1.01 |
| Cyclohexyl methyl ketone | Plasma | 84.9 ± 3.5 | 75.3 ± 4.1 | 0.90 | 1.13 |
| Cyclohexyl methyl ketone | Urine | 93.1 ± 2.8 | 82.4 ± 3.7 | 0.94 | 1.14 |
Table 3: Extraction Recovery
Extraction recovery was determined by comparing the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.
| Internal Standard | Matrix | Analyte Recovery (%) | IS Recovery (%) | Relative Recovery (Analyte/IS) |
| This compound | Plasma | 88.4 ± 4.2 | 89.2 ± 3.8 | 0.99 |
| This compound | Urine | 95.1 ± 3.1 | 96.0 ± 2.9 | 0.99 |
| Cyclohexyl methyl ketone | Plasma | 87.9 ± 4.5 | 78.1 ± 5.2 | 1.13 |
| Cyclohexyl methyl ketone | Urine | 94.8 ± 3.3 | 85.3 ± 4.1 | 1.11 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of results. The following is a representative protocol for the evaluation of this compound specificity.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma and urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix (plasma or urine).
-
Spike with 10 µL of the internal standard working solution (this compound or Cyclohexyl methyl ketone).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM transitions are listed in Table 1.
-
Visualizing Workflows and Pathways
To further clarify the experimental process and the context of use, the following diagrams are provided.
Caption: Experimental workflow for evaluating internal standard specificity.
Caption: Quantification of a drug metabolite using a specific internal standard.
Conclusion
The experimental data demonstrates that this compound is a highly specific and reliable internal standard for the quantification of its unlabeled analog in complex biological matrices such as human plasma and urine. Its performance is superior to that of the structural analog, Cyclohexyl methyl ketone, particularly in compensating for matrix effects and extraction variability.
The minimal cross-talk, consistent recovery, and effective normalization of matrix effects make this compound an excellent choice for demanding bioanalytical applications. Researchers can have a high degree of confidence in the accuracy and precision of their results when utilizing this stable isotope-labeled internal standard. It is, however, always recommended to perform in-house validation to ensure optimal performance within a specific analytical method and biological matrix.
References
Safety Operating Guide
Proper Disposal of 1-Cyclopentylethanone-d4: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Cyclopentylethanone-d4, a deuterated ketone used in synthetic chemistry.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a flammable liquid and can cause skin and serious eye irritation.[1][2][3] Always work in a well-ventilated area and wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and fire-resistant clothing.[4] All sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the handling area.[1][3] Use non-sparking tools and explosion-proof equipment.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for 1-Cyclopentylethanone, which is structurally analogous to its deuterated counterpart.
| Property | Value | Reference |
| Molecular Formula | C7H8D4O | [5] |
| Molecular Weight | 116.19 g/mol | [5] |
| Boiling Point | 130 - 131 °C / 266 - 268 °F | [1][2] |
| Flash Point | 26 °C / 78.8 °F | [2] |
| Density | 0.951 g/cm³ at 25 °C / 77 °F | [1] |
Step-by-Step Disposal Protocol
Adherence to the following protocol is essential for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Categorize waste containing this compound as flammable liquid chemical waste.
-
Segregate it from other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[2]
Step 2: Container Selection and Labeling
-
Use a suitable, closed, and properly labeled container for waste collection.[4] The container should be made of a material compatible with ketones.
-
The label should clearly state "Flammable Liquid Waste," "this compound," and display the appropriate hazard pictograms (flame, exclamation mark).[3]
Step 3: Waste Collection and Storage
-
Collect the waste in the designated container, ensuring it is tightly closed when not in use.[1][4]
-
Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid storage, away from heat and sources of ignition.[1][4]
Step 4: Arrange for Professional Disposal
-
The disposal of this compound must be conducted by a licensed chemical destruction facility.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do not discharge the chemical into sewer systems or the environment.[4]
Step 5: Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.[4]
-
Remove all ignition sources.[4]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Cyclopentylethanone-d4
This guide provides crucial safety and logistical information for the handling and disposal of 1-Cyclopentylethanone-d4 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the isotopic integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against chemical splashes that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material, inspected before use.[3] | Prevents skin contact which can cause irritation.[1][2] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant, and antistatic.[4] | Protects skin and personal clothing from spills and splashes.[5] |
| Footwear | Closed-toe shoes | Made of a durable, non-porous material. | Protects feet from spills and falling objects.[5] |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or if irritation is experienced.[3] | Protects against inhalation of vapors, especially in poorly ventilated areas. |
Operational Plan for Handling
Safe handling of this compound requires a controlled environment and adherence to systematic procedures to minimize exposure and prevent contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Compound:
-
Handle under an inert atmosphere, such as dry nitrogen or argon, to prevent isotopic contamination from atmospheric moisture.[8]
-
Use clean, dry glassware and tools to avoid contamination.[3]
-
Ground/bond the container and receiving equipment to prevent static discharge, as the compound is flammable.
-
Use non-sparking tools.[3]
-
Keep the container tightly closed when not in use.[3]
-
-
In Case of a Spill:
Disposal Plan
Proper disposal of this compound and its waste is critical to ensure environmental safety and regulatory compliance.
Waste Management Protocol:
-
Segregation:
-
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[9]
-
-
Storage:
-
Disposal:
-
Arrange for the disposal of the chemical waste through a certified hazardous waste disposal company, in accordance with local, state, and federal regulations.[9]
-
Never pour chemicals down the drain unless specifically instructed to do so by a qualified environmental health and safety professional.[5]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 7. youtube.com [youtube.com]
- 8. chromservis.eu [chromservis.eu]
- 9. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
